H-DL-Phe(4-NO2)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVVZTAFGPQSPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862482 | |
| Record name | 4-Nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2922-40-9, 1991-83-9, 949-99-5 | |
| Record name | 4-Nitro-DL-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitro-DL-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WLN: WNR D1YZVQ | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC148865 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2922-40-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-DL-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
H-DL-Phe(4-NO2)-OH chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of H-DL-Phe(4-NO2)-OH, also known as DL-4-Nitrophenylalanine. This non-proteinogenic amino acid is a valuable tool in various research and development fields, particularly in peptide synthesis and the study of protein structure and function.
Chemical Structure and Properties
This compound is a derivative of the essential amino acid phenylalanine, characterized by a nitro group (-NO2) substituted at the para-position (position 4) of the phenyl ring. This modification significantly alters the electronic and steric properties of the amino acid, making it a useful probe in biochemical and pharmaceutical research.[1][2]
The chemical structure of this compound is as follows:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-amino-3-(4-nitrophenyl)propanoic acid | [1][2] |
| Synonyms | DL-4-Nitrophenylalanine, H-DL-p-nitrophenylalanine | [2] |
| CAS Number | 2922-40-9 | [3] |
| Molecular Formula | C9H10N2O4 | [1][3] |
| Molecular Weight | 210.19 g/mol | [1][3] |
| Appearance | White to yellow solid powder | [3] |
| Melting Point | 236-237 °C (decomposes) | |
| Solubility | Soluble in 1 M NaOH (25 mg/mL) | [3][4][5] |
| pKa (of DL-Phenylalanine) | pK1 = 2.58, pK2 = 9.24 | [6] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |
Spectroscopic Data
-
Mass Spectrometry: The mass spectrum of this compound shows a precursor ion [M+H]+ at m/z 211.0713.[2]
-
Infrared (IR) Spectroscopy: The FTIR spectrum, typically recorded as a KBr disc or mull, shows characteristic peaks for the amino acid functional groups and the nitro group.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The chemical shifts are influenced by the electron-withdrawing nitro group on the phenyl ring.[8][9]
-
Synthesis
This compound can be synthesized by the nitration of DL-phenylalanine using a mixture of concentrated nitric acid and sulfuric acid. Careful control of the reaction temperature is crucial to favor the formation of the para-substituted product and minimize the formation of ortho- and meta-isomers.
Biological Activity and Applications
While the prompt's initial context mentioned "ergogenic supplements," this appears to be a general classification from a supplier and not a specific, documented biological role for this compound.[3] The primary utility of this compound lies in its application as a specialized tool in research and development.
Unnatural Amino Acid Incorporation
This compound, particularly its individual enantiomers, is widely used as an unnatural amino acid for incorporation into proteins. This is typically achieved through amber suppression technology, where an orthogonal tRNA/aminoacyl-tRNA synthetase pair is used to recognize the unnatural amino acid and insert it in response to a UAG stop codon in the mRNA sequence.[10][11]
Fluorescence Quenching and FRET
The nitro group on the phenyl ring of 4-nitrophenylalanine makes it an effective fluorescence quencher.[12] This property is utilized in Förster Resonance Energy Transfer (FRET) studies to probe protein conformation, dynamics, and interactions.[13][14] When placed in proximity to a fluorescent amino acid, such as tryptophan, the fluorescence of the donor is quenched by the 4-nitrophenylalanine acceptor. Changes in the distance between the donor and acceptor, due to conformational changes in the protein, can be monitored by changes in fluorescence intensity.
Signaling Pathway Diagrams
While direct involvement of this compound in specific signaling pathways is not extensively documented, its incorporation into peptides and proteins can be used to study various cellular processes. For example, a peptide containing 4-nitrophenylalanine could be designed as a substrate for a specific protease involved in a signaling cascade. The cleavage of the peptide can be monitored by the de-quenching of a fluorescent group, providing a means to assay the activity of the protease and, by extension, the signaling pathway.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-DL-Phe(4-NO2)-OH
This protocol outlines the manual solid-phase synthesis of a peptide containing a DL-4-nitrophenylalanine residue using Fmoc chemistry.
Materials:
-
Rink amide resin
-
Fmoc-DL-Phe(4-NO2)-OH
-
Other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve Fmoc-DL-Phe(4-NO2)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Add the activation mixture to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase HPLC.
-
Experimental Workflow Diagrams
Conclusion
This compound is a versatile synthetic amino acid with significant applications in peptide and protein research. Its unique properties, stemming from the presence of the nitro group, enable detailed investigations into protein structure, function, and dynamics. The protocols and information provided in this guide serve as a valuable resource for researchers looking to utilize this compound in their work.
References
- 1. 4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 12. bachem.com [bachem.com]
- 13. Quenched Fluorescent Peptide (FRET Peptide) Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to DL-4-Nitrophenylalanine (CAS 2922-40-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-4-Nitrophenylalanine, identified by CAS number 2922-40-9, is a synthetic, non-proteinogenic amino acid derivative of phenylalanine.[1] Structurally, it is characterized by a nitro group (-NO2) substituted at the para (4-position) of the phenyl ring. This modification imparts unique chemical and spectroscopic properties, making it a valuable tool in various scientific disciplines. It is not found in nature but is produced industrially through the nitration of phenylalanine.[1]
This technical guide provides an in-depth overview of DL-4-Nitrophenylalanine, covering its physicochemical properties, synthesis protocols, key applications, and safety information. It is intended to serve as a comprehensive resource for professionals in research and drug development who utilize or are considering this versatile compound in their work. Its applications range from being a fundamental building block in peptide synthesis and an intermediate for pharmaceuticals to serving as a sophisticated spectroscopic probe for studying protein structure and dynamics.[1][2][3]
Physicochemical and Spectroscopic Properties
DL-4-Nitrophenylalanine is typically a beige or white to off-white crystalline powder.[1][4] It has limited solubility in water but is soluble in various organic solvents such as DMSO and acetone.[1][5]
Physicochemical Data
| Property | Value | References |
| CAS Number | 2922-40-9 | [1][5] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][5][6] |
| Molecular Weight | 210.19 g/mol | [5][6] |
| Appearance | Beige to off-white powder | [1] |
| Melting Point | 236-237 °C (decomposes) | [1][5] |
| Boiling Point | 414.1 °C at 760 mmHg | [1] |
| Density | 1.408 g/cm³ (Predicted) | [1][5] |
| pKa | 2.12 (Predicted) | [5] |
| LogP | 1.77270 | [1] |
Spectroscopic Data
The nitro group provides a unique spectroscopic handle for characterization.
| Technique | Data Highlights | References |
| ¹H NMR | Can be used as an internal standard for quantitative NMR analysis. | [5][7] |
| Infrared (IR) | The symmetric stretching frequency of the nitro group is sensitive to the local molecular environment, making it an effective IR probe. This frequency shifts in response to changes in solvent or protein structure. | [3][8] |
| Mass Spec (MS) | GC-MS and MS-MS spectral data are available in public databases like NIST. | [6] |
Synthesis and Manufacturing
The primary industrial method for producing 4-Nitrophenylalanine is through the electrophilic nitration of phenylalanine using a mixture of concentrated nitric acid and sulfuric acid.[1][9] While this method is effective, controlling reaction conditions is crucial to maximize the yield of the desired para-isomer and minimize side reactions, such as the formation of condensation by-products.[9]
Experimental Protocol: Synthesis via Tubular Reactor
Recent studies have shown that using a tubular reactor can significantly improve yield and reduce reaction time compared to traditional batch reactors.[9] This method offers better control over the highly exothermic nitration reaction.[9]
Materials:
-
L-phenylalanine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice-water bath
-
Tubular reactor setup
Procedure:
-
Prepare a mixed acid solution with a volume ratio of concentrated H₂SO₄ to concentrated HNO₃ of 2:1.[9]
-
Dissolve L-phenylalanine in the mixed acid. A patent suggests a concentration of 8.3g (0.05 mol) of phenylalanine in 40 mL of mixed acid.[10]
-
Set the temperature of the tubular reactor to 50°C.[9]
-
Continuously feed the phenylalanine-acid mixture into the tubular reactor.
-
Set the flow rate to achieve a residence time of 5 minutes within the reactor.[9]
-
The reaction product flowing out of the reactor is immediately mixed with an ice-water mixture to quench the reaction.[10]
-
Adjust the pH of the resulting solution to 7-8 to precipitate the product.[10]
-
Filter the mixture to collect the solid product, L-4-Nitrophenylalanine.
-
This optimized process can achieve a yield of up to 80.9%.[9]
Caption: General workflow for the synthesis of 4-Nitrophenylalanine.
Key Applications in Research and Development
Building Block in Peptide Synthesis
DL-4-Nitrophenylalanine is frequently used in solution-phase and solid-phase peptide synthesis.[5] As an unnatural amino acid, its incorporation can introduce novel properties into peptides. The nitro group can serve as a convenient UV tag for detection or be chemically reduced to an amine for further conjugation or modification.[5]
Experimental Workflow: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Deprotection: Remove the N-terminal Fmoc protecting group using a piperidine solution to expose the free amine.
-
Coupling: Couple Fmoc-DL-4-Nitrophenylalanine-OH to the growing peptide chain using standard coupling reagents (e.g., HBTU, HOBt).
-
Repeat: Repeat the deprotection and coupling steps for subsequent amino acids in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for incorporating 4-Nitrophenylalanine into a peptide via SPPS.
Spectroscopic Probe in Structural Biology
The nitro group of L-4-Nitrophenylalanine acts as a sensitive infrared probe.[3] Its symmetric stretching frequency is highly responsive to the local electrostatic environment, red-shifting as the environment becomes more hydrophobic or buried within a protein structure.[3][8] This allows researchers to monitor local environmental changes with site-specificity.
Experimental Protocol: Genetic Incorporation and FTIR Analysis
-
Genetic Encoding: Utilize an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair to genetically encode L-4-Nitrophenylalanine in response to an amber stop codon (TAG) in a target protein (e.g., superfolder green fluorescent protein, sfGFP).[3]
-
Protein Expression: Express the target protein in a suitable host (e.g., E. coli) grown in a medium supplemented with L-4-Nitrophenylalanine.
-
Protein Purification: Isolate and purify the modified protein containing the unnatural amino acid using standard chromatography techniques.
-
FTIR Spectroscopy: Acquire an FTIR spectrum of the purified protein.
-
Difference Spectroscopy: To isolate the signal of the nitro probe, use isotopic labeling (e.g., incorporating a ¹⁵NO₂ variant) and calculate a difference spectrum. The frequency shift of the ¹⁴NO₂ symmetric stretch between different sites in the protein reveals differences in their local environments.[3][8]
Caption: Experimental workflow for protein analysis using 4-Nitrophenylalanine.
Other Key Applications
-
Pharmaceutical Intermediate: It serves as a precursor in the synthesis of more complex pharmaceutical compounds, particularly for drugs targeting neurological disorders.[2][11] The nitro group can be readily reduced to an amine (forming 4-Aminophenylalanine), which can then participate in a wide range of coupling reactions.
-
Analytical Standard: Due to its distinct signals, it is used as an internal standard for the accurate quantification of other amino acids, such as β-N-methylamino-L-alanine (L-BMAA), in complex environmental samples using ¹H NMR.[5]
-
Biochemical Research: It is employed in studies of enzyme kinetics and protein structure-activity relationships, helping to elucidate the mechanisms of biomolecules.[1][11]
Safety, Handling, and Storage
DL-4-Nitrophenylalanine is classified as acutely toxic if swallowed.[4][6] Proper safety precautions are mandatory when handling this compound.
| Hazard Information | Details | References |
| GHS Pictogram | GHS06 (Skull and crossbones) | [5] |
| Signal Word | Danger | [4] |
| Hazard Statement | H301: Toxic if swallowed | [4][6] |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | [4] |
Handling Recommendations:
-
Handle in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[12]
-
For operations that may generate dust, use a NIOSH-approved N95 dust mask.
-
Avoid contact with skin, eyes, and clothing.
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
The substance should be stored locked up.[4]
-
Keep away from incompatible materials and foodstuff containers. Some suppliers recommend storage at 0-8 °C.[2]
References
- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Probing local environments with the infrared probe: L-4-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 4-NITRO-DL-PHENYLALANINE | 2922-40-9 [chemicalbook.com]
- 6. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-NITRO-DL-PHENYLALANINE(2922-40-9) 1H NMR spectrum [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Weight of H-DL-Phe(4-NO2)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of H-DL-Phe(4-NO2)-OH, also known as 4-Nitro-DL-phenylalanine. This non-natural amino acid and its derivatives are of significant interest in biochemical research and pharmaceutical development, serving as versatile building blocks in peptide and protein synthesis to probe structure-activity relationships.[1] This document details its physicochemical properties, outlines a robust experimental protocol for molecular weight determination, and contextualizes its relevance within cellular signaling pathways.
Physicochemical Data Summary
The fundamental quantitative data for this compound are summarized in the table below for clear and easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 210.19 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][2][3][4][5] |
| CAS Number | 2922-40-9 | [2][3][4][5] |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The accurate determination of the molecular weight of this compound is critical for its characterization and use in research and development. Mass spectrometry is a primary and highly accurate method for this purpose. The following is a detailed protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Objective: To experimentally verify the molecular weight of this compound.
Materials and Reagents:
-
This compound sample
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Calibrant solution (e.g., sodium trifluoroacetate or a commercial ESI tuning mix)
-
Micropipettes and sterile, filtered pipette tips
-
Vials for sample preparation and autosampler
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with a 50:50 (v/v) mixture of methanol and water.
-
To facilitate ionization, acidify the working solution by adding formic acid to a final concentration of 0.1%.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. This ensures high mass accuracy.
-
-
Mass Spectrometry Analysis:
-
Set the ESI source to positive ion mode.
-
Infuse the prepared sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire mass spectra over a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 100-500.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and strong signal for the analyte.
-
-
Data Analysis:
-
The expected protonated molecule in positive ESI mode is [M+H]⁺. For this compound with a molecular weight of 210.19, the expected m/z value for the singly charged protonated molecule is approximately 211.19.
-
Analyze the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.
-
Determine the accurate mass of this peak and compare it to the theoretical exact mass of C₉H₁₁N₂O₄⁺.
-
Significance in Cellular Signaling
The introduction of a nitro group onto a phenylalanine residue, as in this compound, is of significant interest in the study of post-translational modifications. Specifically, it serves as a mimic for tyrosine nitration, a modification that occurs in vivo and can have profound effects on cellular signaling.
Protein tyrosine nitration is a post-translational modification that can interfere with or modulate signal transduction pathways, in some cases by competing with tyrosine phosphorylation.[6][7] This modification can alter a protein's structure, function, and interaction with other molecules, thereby impacting cellular processes.
The following diagram illustrates the conceptual relationship between tyrosine phosphorylation, a key event in many signaling cascades, and how it can be potentially influenced by tyrosine nitration.
References
- 1. Protein tyrosine nitration in cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Protein Tyrosine Nitration in Plant Nitric Oxide Signaling [frontiersin.org]
- 6. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
H-DL-Phe(4-NO2)-OH: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of H-DL-Phe(4-NO2)-OH (4-Nitro-DL-phenylalanine), a derivative of the essential amino acid phenylalanine. Utilized in biochemical research and pharmaceutical development, particularly as a building block in peptide synthesis and for studying protein structure-activity relationships, a thorough understanding of its safety profile is critical for laboratory and manufacturing applications.[1][2]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper storage, handling, and use of the compound in a research setting.
| Property | Value | Reference |
| CAS Number | 2922-40-9 | [3] |
| Molecular Formula | C9H10N2O4 | [4] |
| Molecular Weight | 210.19 g/mol | [4] |
| Appearance | White to yellow solid powder | [5] |
| Purity | Typically ≥98% | |
| Solubility | Soluble in 1 M NaOH | [5] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [5] |
Toxicological Profile
This compound is classified as acutely toxic if swallowed.[4] The following sections detail the key toxicological endpoints and provide generalized experimental protocols for their assessment.
Acute Oral Toxicity
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)
A standardized protocol for assessing acute oral toxicity is the Up-and-Down Procedure. This method is designed to estimate the LD50 using a minimal number of animals.
-
Animal Model: Typically, female rats from a standard laboratory strain are used.
-
Housing and Acclimation: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. They are acclimated for at least 5 days before the study.
-
Fasting: Prior to dosing, animals are fasted overnight (feed is withheld, but water is available).
-
Dose Administration: The test substance is administered orally via gavage. The initial dose is selected based on available data. Subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previous animal.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Dermal and Ocular Irritation
The potential for this compound to cause skin and eye irritation should be considered. Generalized protocols for these assessments are described below.
Experimental Protocol: Acute Dermal Irritation (OECD TG 404)
-
Animal Model: Albino rabbits are typically used for this assay.[6]
-
Test Area Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the rabbit is clipped.[7]
-
Application: A 0.5 g sample of the test substance, moistened with a suitable vehicle, is applied to a small area of the skin and covered with a gauze patch.[7]
-
Exposure: The patch is left in place for 4 hours.[6]
-
Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[7]
-
Scoring: The severity of the skin reactions is scored according to a standardized scale.
Experimental Protocol: Acute Eye Irritation (Bovine Corneal Opacity and Permeability Test - OECD TG 437)
To reduce reliance on in vivo animal testing, in vitro methods are preferred. The Bovine Corneal Opacity and Permeability (BCOP) test is a widely accepted alternative.
-
Test System: Corneas are obtained from the eyes of freshly slaughtered cattle.
-
Application: The test substance is applied to the epithelial surface of the cornea.
-
Exposure and Incubation: The cornea is exposed to the substance for a defined period, followed by rinsing and incubation.
-
Measurement of Opacity: The opacity of the cornea is measured using an opacitometer.
-
Measurement of Permeability: The permeability of the cornea is determined by measuring the amount of fluorescein dye that passes through it.
-
Data Analysis: The in vitro irritation score is calculated based on the opacity and permeability values.
Mutagenicity
The potential of a substance to induce genetic mutations is a critical toxicological endpoint. The bacterial reverse mutation assay, or Ames test, is a standard in vitro method for assessing mutagenicity.[8]
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
-
Test System: Histidine-requiring strains of Salmonella typhimurium are used. These bacteria cannot grow in a histidine-free medium unless a reverse mutation occurs.[8]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[8]
-
Exposure: The test substance is mixed with the bacterial culture and the S9 fraction (if used) and poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow in the absence of histidine) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Handling and Safety Precautions
Based on the available safety data, the following handling and safety precautions are recommended when working with this compound.
| Precaution | Details |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator should be used if dust is generated. |
| Engineering Controls | Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. |
| Spill Response | For small spills, sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust. For large spills, follow institutional protocols. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |
Experimental Workflows and Biological Context
To provide a clearer understanding of the safety assessment process and the biological context of this compound, the following diagrams are provided.
Caption: A generalized workflow for the safety assessment of a chemical substance like this compound.
While this compound itself does not have a well-defined signaling pathway, it is a derivative of phenylalanine. The metabolic pathway of phenylalanine is well-characterized, particularly in the context of the genetic disorder phenylketonuria (PKU), where the enzyme phenylalanine hydroxylase is deficient.[9] This leads to the accumulation of phenylalanine and its metabolites.[9]
Caption: Simplified metabolic pathway of phenylalanine, the parent amino acid of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. daikinchemicals.com [daikinchemicals.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of DL-p-Nitrophenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for DL-p-Nitrophenylalanine, a crucial intermediate in the pharmaceutical and fine chemical industries. This document details established chemical synthesis methods and emerging biosynthetic routes, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers and professionals in drug development and organic synthesis.
Chemical Synthesis: Direct Nitration of Phenylalanine
The most established method for synthesizing p-Nitrophenylalanine is the direct nitration of L-phenylalanine using a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction primarily yields the para-substituted product due to the directing effects of the amino acid side chain. Both batch and continuous flow (tubular reactor) methodologies have been effectively employed.
Batch Reactor Synthesis
The batch process involves the slow addition of a nitrating agent to a solution of phenylalanine at controlled temperatures. While a straightforward and common laboratory-scale method, it can be associated with longer reaction times and the formation of byproducts.
-
Preparation of the Phenylalanine Solution: Dissolve 8.3 g (0.05 mol) of L-phenylalanine in 20 mL of concentrated sulfuric acid (98%) in a three-necked flask equipped with a stirrer and a thermometer. This step should be performed in an ice bath to manage the exothermic dissolution.
-
Preparation of the Nitrating Mixture: In a separate beaker, prepare a mixed acid solution by carefully adding 20 mL of concentrated nitric acid (64%) to 20 mL of concentrated sulfuric acid (98%). Cool this mixture in an ice bath.
-
Nitration Reaction: Slowly add the nitrating mixture dropwise to the phenylalanine solution while maintaining the reaction temperature at 0°C. The addition should be controlled to prevent a rapid increase in temperature. After the complete addition, allow the reaction to stir for 3 hours at 0°C.[1]
-
Work-up and Isolation: Pour the reaction mixture over crushed ice. Neutralize the acidic solution with a saturated solution of sodium hydroxide or ammonia until the pH reaches 7-8.
-
Purification: The precipitated crude p-Nitrophenylalanine is collected by filtration, washed with cold water, and then recrystallized from hot water to yield the purified product.
Tubular Reactor Synthesis for Continuous Flow
Continuous flow synthesis using a tubular or coil reactor offers several advantages over the batch process, including improved heat and mass transfer, shorter reaction times, and potentially higher yields and purity.[1] This method is particularly amenable to industrial-scale production.
-
Reagent Preparation:
-
Prepare a solution of 8.3 g (0.05 mol) of L-phenylalanine in 20 mL of concentrated sulfuric acid (98%).
-
Prepare a separate solution of 20 mL of concentrated nitric acid (64%).
-
-
Reaction Setup: Utilize a coil reactor system with a specified length and internal diameter (e.g., 1-20 m length, 2-8 mm inner diameter) immersed in a temperature-controlled water bath.[2]
-
Continuous Nitration: Pump the two reagent solutions at controlled flow rates into a mixing junction before entering the heated coil reactor. A typical reaction temperature is 50°C with a residence time of 5 minutes.[1]
-
Quenching and Neutralization: The reaction mixture exiting the reactor is continuously quenched by mixing with an ice-water stream. The pH of the resulting solution is then adjusted to 7-8 with a base (e.g., ammonia) to precipitate the product.[2]
-
Isolation and Purification: The solid product is collected by continuous filtration and washed with water. Further purification can be achieved by recrystallization.
Quantitative Data for Direct Nitration
| Parameter | Batch Reactor | Tubular Reactor |
| Starting Material | L-Phenylalanine | L-Phenylalanine |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | Conc. HNO₃, Conc. H₂SO₄ |
| Temperature | 0°C[1] | 50°C[1] |
| Reaction Time | 3 hours[1] | 5 minutes[1] |
| Yield | ~65.2%[1] | Up to 80.9%[1] |
Synthesis Pathway: Direct Nitration
Caption: Direct nitration of L-Phenylalanine.
Biosynthetic Pathways
In recent years, biosynthetic methods for producing p-Nitrophenylalanine have gained attention as greener and more sustainable alternatives to traditional chemical synthesis. These methods leverage engineered microorganisms to produce the target molecule from simple carbon sources.
De Novo Biosynthesis in Escherichia coli
Researchers have successfully engineered E. coli to produce p-Nitrophenylalanine de novo from glucose. This pathway involves the introduction of genes for the biosynthesis of p-aminophenylalanine (pA-Phe) and a subsequent N-oxygenase-catalyzed oxidation of the amino group to a nitro group.
-
Strain Engineering: An appropriate E. coli strain is engineered to express the necessary enzymes for the pA-Phe biosynthesis pathway. This typically involves genes such as papA, papB, and papC.
-
N-oxygenase Expression: A suitable N-oxygenase, such as AurF from Streptomyces thioluteus, is co-expressed to convert the intermediate pA-Phe to p-Nitrophenylalanine.
-
Fermentation: The engineered E. coli strain is cultured in a defined medium with glucose as the primary carbon source. The fermentation is carried out under controlled conditions of temperature, pH, and aeration.
-
Induction: Gene expression is induced at an appropriate cell density (e.g., OD600 of 0.5-0.8) using an inducer like IPTG.
-
Product Isolation: The p-Nitrophenylalanine is then isolated and purified from the culture supernatant, often using chromatographic techniques.
Quantitative Data for De Novo Biosynthesis
| Parameter | E. coli Fermentation |
| Starting Material | Glucose |
| Key Enzymes | pA-Phe biosynthesis pathway enzymes, N-oxygenase (AurF) |
| Organism | Engineered Escherichia coli |
| Product Titer | Up to 2.22 g/L[3] |
De Novo Biosynthesis Workflow
Caption: De novo biosynthesis of p-Nitrophenylalanine.
Biocatalytic Synthesis from p-Nitrocinnamic Acid
Another biosynthetic approach involves the use of phenylalanine ammonia-lyase (PAL) to catalyze the amination of p-nitrocinnamic acid. While this method is green and operates under mild conditions, it has historically suffered from low yields.
-
Reaction Setup: A solution of p-nitrocinnamic acid is prepared in a suitable buffer at an optimal pH (e.g., pH 10.5).
-
Enzymatic Reaction: L-phenylalanine ammonia-lyase is added to the substrate solution. The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10 hours).[2]
-
Product Isolation: The resulting p-Nitrophenylalanine is isolated and purified from the reaction mixture.
Quantitative Data for Biocatalytic Synthesis
| Parameter | PAL-catalyzed Amination |
| Starting Material | p-Nitrocinnamic acid |
| Enzyme | L-phenylalanine ammonia-lyase (PAL) |
| Temperature | 30°C[2] |
| pH | 10.5[2] |
| Reaction Time | 10 hours[2] |
| Yield | ~7%[2] |
Biocatalytic Synthesis Pathway
Caption: Biocatalytic synthesis from p-Nitrocinnamic Acid.
References
A Technical Guide to 4-Nitrophenylalanine Derivatives in Research and Drug Development
Introduction
4-Nitrophenylalanine (p-N-Phe) is a non-canonical amino acid that has emerged as a versatile building block in medicinal chemistry, biochemistry, and drug development. As a derivative of L-phenylalanine, it features a nitro group at the para position of the phenyl ring, a modification that imparts unique chemical and biological properties.[1] The electron-withdrawing nature of the nitro group and its potential for chemical transformation make p-N-Phe and its derivatives valuable as pharmaceutical intermediates, probes for enzyme kinetics, and components of advanced drug delivery systems.[2][3] This guide provides a comprehensive overview of the synthesis, applications, and experimental protocols associated with 4-nitrophenylalanine derivatives, tailored for researchers and professionals in the field.
Synthesis of L-4-Nitrophenylalanine
The most common method for synthesizing L-4-Nitrophenylalanine is through the direct nitration of L-phenylalanine. This electrophilic aromatic substitution reaction typically employs a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Experimental Protocol: Nitration of L-Phenylalanine
This protocol is synthesized from procedures reported in the literature.[4][5]
-
Preparation: Dissolve 10.0 g (60.6 mmol) of L-phenylalanine in 16 mL of concentrated sulfuric acid (95-98%) in a flask, maintaining the temperature at 0°C using an ice bath.[5]
-
Nitration: Add 3.0 mL of fuming nitric acid (90%) dropwise to the stirring solution.[5] It is critical to maintain the temperature at or below 0°C throughout the addition to minimize side-product formation.
-
Reaction: After the complete addition of nitric acid, allow the solution to stir for an additional 10-15 minutes at 0°C[5] or for up to 3 hours, depending on the desired yield.[4]
-
Quenching: Pour the reaction mixture slowly over approximately 200 mL of crushed ice to quench the reaction. Dilute the solution with water to a total volume of about 700 mL.[5]
-
Neutralization and Purification: Heat the solution to boiling and neutralize it by adding a base, such as lead carbonate (PbCO₃) or an alternative, until the pH is neutral.[5] Filter the resulting precipitate. The filtrate can then be further purified.
-
Isolation: Reduce the volume of the filtrate (e.g., to one-third of its original volume) to induce crystallization.[5]
-
Recrystallization: Filter the solid product and recrystallize from boiling water to obtain pure L-4-Nitrophenylalanine.[5][6]
Data Presentation: Synthesis of L-4-Nitrophenylalanine
The following table summarizes quantitative data from various reported synthesis protocols.
| Reactants | Acid Mixture (v/v or specific conc.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| L-Phenylalanine | Conc. H₂SO₄, 90% HNO₃ | 0 | 0.25 | 50-55 | [5] |
| L-Phenylalanine | Conc. H₂SO₄ : Conc. HNO₃ (2:1) | 0 | 3 | 65.2 | [4] |
| L-Phenylalanine | Not Specified | Not Specified | Not Specified | 47 | [6] |
Visualization: Synthesis Workflow
Key Derivatives and Applications
The true utility of 4-Nitrophenylalanine lies in its role as a precursor to a wide range of derivatives with applications in pharmaceuticals and biochemical research.
Pharmaceutical Intermediates
4-Nitrophenylalanine derivatives are crucial intermediates in the synthesis of more complex molecules.[2] For instance, 4-nitrophenethylamine, derived from the decarboxylation of p-N-Phe, is a widely used intermediate in the pharmaceutical industry.[6] Another important application is the synthesis of 4-(4-nitrophenyl)thiomorpholine, a precursor for building blocks used in the development of antidiabetic, antimigraine, and kinase inhibitor drugs.[7][8]
Experimental Protocol: Synthesis of 4-Nitrophenethylamine HCl
This protocol is based on the decarboxylation of L-4-Nitrophenylalanine.[6]
-
Preparation: Ensure L-4-Nitrophenylalanine monohydrate is anhydrous. This can be achieved using a Dean-Stark apparatus with benzene as the solvent to remove water.[6]
-
Reaction Setup: Suspend 5.0 g (23.81 mmol) of anhydrous L-4-Nitrophenylalanine in 50 mL of diphenyl ether.
-
Decarboxylation: Add 0.17 g (2.37 mmol) of methyl ethyl ketone (MEK) to the suspension. Heat the mixture to 220°C for 3 hours. The reaction should result in a clear, dark red solution.[6]
-
Isolation: After cooling, the product (4-nitrophenethylamine) can be isolated and converted to its hydrochloride salt for improved stability and handling.
Enzyme Substrates and Probes
The 4-nitrophenyl group serves as an excellent chromophore. When a 4-nitrophenyl-containing substrate is cleaved by an enzyme, it releases 4-nitrophenol or 4-nitroaniline, which produces a distinct yellow color under alkaline conditions. This property is widely exploited for spectrophotometric enzyme assays.
A key example is the use of 4-nitrophenyl-glycoside derivatives to measure the activity of glycosidases.[3]
Experimental Protocol: β-N-Acetylhexosaminidase Activity Assay
This protocol is adapted from a study using a 4-nitrophenyl derivative.[3]
-
Reagent Preparation:
-
Substrate: Prepare a solution of 4-nitrophenyl-2-acetamido-2-deoxy-β-D-galactopyranoside (4NP-β-GalNAc).
-
Buffer: Prepare a 50 mM citrate-phosphate buffer, pH 4.5.
-
Stop Solution: Prepare a 0.1 M Na₂CO₃ solution.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the enzyme sample with the buffer.
-
Initiate the reaction by adding the 4NP-β-GalNAc substrate. The final reaction mixture should be incubated at 35°C.
-
-
Measurement:
-
At various time intervals, withdraw a 20 µL aliquot of the reaction mixture.
-
Immediately add the aliquot to 2.0 mL of the 0.1 M Na₂CO₃ stop solution. This halts the reaction and develops the yellow color of the released 4-nitrophenolate.
-
-
Quantification: Measure the absorbance of the solution at 405-420 nm using a spectrophotometer. Calculate the amount of released 4-nitrophenol using a standard curve. One unit of enzyme activity is defined as the amount of enzyme that releases 1 µmol of nitrophenol per minute under the specified conditions.[3]
Data Presentation: Enzyme Activity with Nitrophenyl Substrates
The table below shows the relative activity of β-N-acetylhexosaminidase with various nitrophenyl-based substrates.
| Enzyme | Substrate | Specific Activity (U/mg) | Reference |
| β-N-Acetylhexosaminidase | 4-Nitrophenyl-β-GalNAc | 422.2 | [3] |
| β-N-Acetylhexosaminidase | 2-Nitrophenyl-β-GalNAc | 416.7 | [3] |
| β-N-Acetylhexosaminidase | 4-Nitrophenyl-β-GlcNAc | Lower extent | [3] |
Prodrugs and Self-Immolative Systems
The nitro group is a key component in advanced drug delivery strategies, particularly Gene-Directed Enzyme Prodrug Therapy (GDEPT). In this approach, a non-toxic prodrug containing a 4-nitrobenzyl group is administered.[9] A nitroreductase enzyme, often expressed specifically in target cells (e.g., cancer cells), reduces the nitro group to an amine or hydroxylamine. This reduction triggers a self-immolative electronic cascade, leading to the release of a potent cytotoxic drug precisely at the target site.[9] This mechanism minimizes systemic toxicity and enhances therapeutic efficacy.
Visualization: Prodrug Activation Pathway
Conclusion
4-Nitrophenylalanine and its derivatives represent a class of compounds with significant utility in modern chemical and biological sciences. From fundamental synthesis to sophisticated applications in enzyme kinetics and targeted cancer therapy, these molecules offer a robust platform for innovation. The ability to precisely synthesize p-N-Phe and subsequently modify it into various functional derivatives underscores its importance. For researchers in drug discovery, understanding the synthesis protocols, quantitative characteristics, and mechanistic pathways associated with these compounds is essential for leveraging their full potential in developing next-generation therapeutics and diagnostic tools.
References
- 1. 4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitro-Containing Self-Immolative Systems for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of H-DL-Phe(4-NO2)-OH
An In-depth Technical Guide on the Core Physical and Chemical Properties of H-DL-Phe(4-NO2)-OH
Introduction
This compound, also known as 4-Nitro-DL-phenylalanine, is a synthetic derivative of the essential amino acid phenylalanine.[1][2][3] It is characterized by the presence of a nitro group (-NO2) at the para (4-position) of the phenyl ring. This modification imparts unique chemical properties that make it a valuable tool in various scientific disciplines, including biochemical research, pharmaceutical development, and peptide synthesis.[1][4][5][6] At room temperature, it typically presents as a white to off-white or beige crystalline solid or powder.[1][7]
Physical and Chemical Properties
The core physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in experimental settings, and for the development of analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C9H10N2O4 | [1][8] |
| Molecular Weight | 210.19 g/mol | [1][8][9] |
| Appearance | White to off-white crystalline solid; Faintly yellow powder; Beige powder | [1][4][7] |
| Melting Point | 236-237 °C (decomposes) | [1][10] |
| Boiling Point | 414.1 °C at 760 mmHg | [1][9] |
| Density | 1.408 g/cm³ | [1] |
| Solubility | Limited solubility in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1][7] |
| Polar Surface Area (PSA) | 109.14 Ų | [1] |
| LogP (Octanol/Water Partition Coefficient) | 1.77270 | [1] |
| Refractive Index | 1.614 | [1] |
Experimental Protocols
Synthesis of this compound
A. Chemical Synthesis: Nitration of Phenylalanine
A common method for the synthesis of 4-nitrophenylalanine is the direct nitration of phenylalanine using a mixture of concentrated nitric acid and sulfuric acid.[11][12]
Protocol:
-
Dissolution: Dissolve L-phenylalanine in concentrated sulfuric acid at 0°C.[12]
-
Nitration: Add concentrated nitric acid dropwise to the stirring solution while maintaining the temperature at approximately 0°C.[12] A volume ratio of 2:1 for concentrated H2SO4 to concentrated HNO3 has been reported to yield good results.[11]
-
Reaction Time: Allow the reaction to stir for a specified period, for instance, 10-15 minutes after the addition of nitric acid is complete.[12] Other protocols have noted reaction times of up to 3 hours.[11]
-
Quenching: Pour the reaction mixture over ice to quench the reaction.[12]
-
Neutralization and Precipitation: Heat the diluted solution and neutralize it, for example, with lead carbonate (PbCO3).[12]
-
Filtration and Purification: Filter the resulting precipitate. The filtrate can be further treated to remove any remaining reagents and then concentrated to yield the product.[12]
-
Recrystallization: The crude product can be recrystallized from boiling water to obtain a purified solid.[12]
B. Enzymatic Synthesis
Recent research has explored more sustainable, "green" chemistry approaches for synthesizing 4-nitrophenylalanine. One such method involves the use of immobilized phenylalanine ammonia lyase (PAL) in a continuous flow system. This chemoenzymatic approach can achieve high conversion rates (around 89% ± 5%) with shorter reaction times.[13]
Analytical Methods
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of this compound and for separating its enantiomers.[4][6][14]
General Protocol Outline:
-
Column: A chiral column (e.g., Crownpak CR+) is necessary for the separation of D- and L-enantiomers.[14] For general purity analysis, a C18 column can be used.[15]
-
Mobile Phase: The mobile phase composition will vary depending on the column and the specific separation required. For instance, a mixture of an aqueous buffer and an organic solvent like acetonitrile is common.[16]
-
Detection: Due to the presence of the chromophoric nitrophenyl group, UV detection is a suitable method.[5][7] The inherent fluorescence of the aromatic ring can also be utilized for detection.[16]
-
Internal Standard: For quantitative analysis, an internal standard such as β-N-methylamino-L-alanine may be used.[7]
B. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the molecular structure of the synthesized compound.[11][17][18]
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups such as the nitro group, carboxylic acid, and amino group.[1][18][19]
Visualizations
Caption: Chemical synthesis workflow for this compound.
Caption: General analytical workflow for this compound.
Caption: Logical relationships of this compound.
Applications in Research and Development
This compound is a versatile compound with several applications in scientific research:
-
Peptide Synthesis: It serves as a building block for the creation of modified peptides and peptidomimetics.[1][4] The nitro group can be used as a handle for further chemical modifications or can influence the peptide's conformation and biological activity.
-
Enzyme Inhibition and Protein Structure Analysis: As a synthetic analog of phenylalanine, it is used in biochemical studies to investigate enzyme mechanisms and protein interactions.[1][4][5]
-
Chromophoric Tag: The nitro group acts as a convenient UV tag, which is useful for the detection and quantification of peptides and other molecules it is incorporated into.[5][7]
-
Pharmaceutical Research: It is an important intermediate in the synthesis of various pharmaceuticals.[1][4][6] Its unique properties are leveraged in drug discovery to develop novel therapeutic agents.[4]
References
- 1. guidechem.com [guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-NITRO-DL-PHENYLALANINE | 2922-40-9 [chemicalbook.com]
- 8. 4-nitro-DL-phenylalanine [stenutz.eu]
- 9. 4-Nitro-L-phenylalanine, 98% | CAS 949-99-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. 4-硝基-DL-苯丙氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-NITRO-DL-PHENYLALANINE(2922-40-9) 1H NMR spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Growth, structural, spectral, optical, and thermal studies on amino acid based new NLO single crystal: L-phenylalanine-4-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sourcing and Applications of H-DL-Phe(4-NO2)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and key applications of H-DL-Phe(4-NO2)-OH, also known as 4-Nitro-DL-phenylalanine. This non-proteinogenic amino acid is a valuable building block in synthetic organic chemistry, particularly in peptide synthesis and drug discovery, where the nitro group serves as a useful handle for further chemical modifications or as a spectroscopic probe.
Commercial Supplier Overview
This compound is readily available from a variety of commercial chemical suppliers. The product is typically offered in various purities and quantities to suit different research and development needs. Below is a comparative summary of offerings from prominent suppliers.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Sigma-Aldrich | 2922-40-9 | C9H10N2O4 | 210.19 | ≥98% | 5g, 25g |
| MedChemExpress | 2922-40-9 | C9H10N2O4 | 210.19 | >98% | 100mg, 250mg, 500mg, 1g, 5g |
| Thermo Fisher Scientific | 2922-40-9 | C9H10N2O4 | 210.19 | Varies by brand | 25g (via eMolecules) |
| BOC Sciences | 2922-40-9 | C9H10N2O4 | 210.19 | ≥97% (HPLC) | Gram to kilogram scales |
| Chem-Impex | 2922-40-9 | C9H10N2O4·H2O | 228.20 | ≥99% (HPLC) | Inquire for quantities |
| BLDpharm | 2922-40-9 | C9H10N2O4 | 210.19 | Inquire | Bulk quantities available |
Note: Pricing information has been omitted as it is subject to change. Please consult the suppliers' websites for current pricing. Purity and available quantities are representative and may vary.
Key Applications and Experimental Protocols
The primary applications of this compound and its derivatives are in peptide synthesis and as a precursor for the synthesis of other novel amino acids. The racemic nature of this compound often necessitates either the use of the racemic mixture or a resolution step to isolate the desired stereoisomer. For peptide synthesis, the N-protected Fmoc derivative of the L-enantiomer, Fmoc-L-Phe(4-NO2)-OH, is commonly used.
Experimental Protocol 1: Incorporation of a 4-Nitrophenylalanine Residue into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual solid-phase synthesis of a dipeptide, for example, Ala-Phe(4-NO2), using Fmoc-L-Phe(4-NO2)-OH. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.
Materials:
-
Fmoc-L-Ala-OH
-
Fmoc-L-Phe(4-NO2)-OH
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Solid-phase synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
First Amino Acid Coupling:
-
Pre-activate Fmoc-L-Phe(4-NO2)-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling:
-
Repeat the pre-activation and coupling steps with Fmoc-L-Ala-OH.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection steps to remove the N-terminal Fmoc group from the alanine residue.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the solution to separate the cleaved peptide from the resin.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Experimental Protocol 2: Conceptual Outline for Enzymatic Resolution of DL-4-Nitrophenylalanine
Enzymatic resolution is a common method to separate enantiomers from a racemic mixture. This conceptual protocol describes the use of an aminoacylase for the stereoselective hydrolysis of N-acetyl-DL-4-nitrophenylalanine.
Materials:
-
This compound
-
Acetic anhydride
-
Aminoacylase (e.g., from Aspergillus oryzae)
-
Lithium hydroxide or sodium hydroxide solution for pH adjustment
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Ethyl acetate
-
Hydrochloric acid
Methodology:
-
N-Acetylation: Acetylate the amino group of this compound using acetic anhydride under basic conditions to produce N-acetyl-DL-4-nitrophenylalanine.
-
Enzymatic Hydrolysis:
-
Dissolve the N-acetyl-DL-4-nitrophenylalanine in the buffer solution.
-
Add the aminoacylase enzyme to the solution.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) while maintaining the pH at 7.5 by the controlled addition of a base. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, yielding L-4-nitrophenylalanine and leaving N-acetyl-D-4-nitrophenylalanine unreacted.
-
-
Separation:
-
Terminate the enzymatic reaction, for example, by heat denaturation of the enzyme.
-
Acidify the reaction mixture with hydrochloric acid.
-
Extract the N-acetyl-D-4-nitrophenylalanine into an organic solvent such as ethyl acetate.
-
The aqueous layer will contain the L-4-nitrophenylalanine.
-
-
Isolation:
-
Isolate the L-4-nitrophenylalanine from the aqueous layer, for instance, by crystallization at its isoelectric point.
-
Isolate the N-acetyl-D-4-nitrophenylalanine from the organic layer by solvent evaporation. The D-enantiomer can be obtained after a subsequent hydrolysis step.
-
Mandatory Visualizations
Logical Workflow: Supplier Qualification for Critical Reagents
The following diagram illustrates a typical workflow for qualifying a new supplier of a critical chemical reagent like this compound, ensuring quality and consistency for research and development.
Caption: A flowchart of the supplier qualification process.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
This diagram outlines the cyclical nature of adding an amino acid residue during solid-phase peptide synthesis, a primary application for derivatives of this compound.
Caption: The cyclical workflow of Solid-Phase Peptide Synthesis.
Involvement in Signaling Pathways
Currently, there is no significant evidence in the scientific literature to suggest that this compound is directly involved in specific cellular signaling pathways. Its primary role in biomedical research is that of a synthetic intermediate and a building block for creating peptides with unique properties. While natural phenylalanine is a precursor to neurotransmitters and is involved in various metabolic pathways, the synthetic 4-nitro derivative is not known to be recognized by the enzymatic machinery of these pathways. Researchers have, however, used related nitro-aromatic compounds as spectroscopic probes to study protein structure and function, but this does not imply a direct role in signaling cascades. The Ehrlich pathway, for instance, is involved in the catabolism of L-Phenylalanine but is not known to process this synthetic derivative.[1]
References
The Multifaceted Biological Activities of Nitrated Phenylalanine: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
Nitrated derivatives of the essential amino acid phenylalanine are gaining increasing attention within the scientific community for their diverse and potent biological activities. Arising from endogenous metabolic processes under conditions of nitrative stress, as well as being synthetically accessible, these modified amino acids and their incorporation into peptides and proteins have significant implications for cellular signaling, neurodegenerative diseases, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of nitrated phenylalanine, with a focus on its isomers: 2-nitro-phenylalanine, 3-nitro-phenylalanine, and 4-nitro-phenylalanine. We delve into their mechanisms of action, summarize key quantitative data, provide detailed experimental protocols for their study, and visualize associated signaling pathways. This document aims to serve as a critical resource for researchers seeking to explore the translational potential of nitrated phenylalanine in drug discovery and biomedical research.
Introduction to Nitrated Phenylalanine
Phenylalanine, an essential aromatic amino acid, is a fundamental building block of proteins and a precursor to several important biomolecules, including the neurotransmitters dopamine and norepinephrine.[1] The nitration of phenylalanine, a post-translational modification that can also occur to the free amino acid, involves the addition of a nitro (-NO2) group to the phenyl ring. This modification can be mediated by reactive nitrogen species (RNS) such as peroxynitrite, which is formed from the reaction of superoxide and nitric oxide.[2][3] The position of the nitro group on the phenyl ring (ortho, meta, or para) gives rise to three main isomers: 2-nitro-phenylalanine (2-NPA), 3-nitro-phenylalanine (3-NPA), and 4-nitro-phenylalanine (4-NPA), each with distinct chemical properties and biological activities.
Increased levels of nitrated proteins, particularly those containing 3-nitrotyrosine (a related nitrated aromatic amino acid), are considered markers of nitrative stress and have been implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[4][5] While much of the research has focused on nitrated tyrosine within proteins, the biological significance of free nitrated phenylalanine and its incorporation into peptides is an emerging area of investigation.
Biological Activities of Nitrated Phenylalanine Isomers
The biological effects of nitrated phenylalanine are diverse and isomer-specific. They range from tools for protein engineering to potential modulators of key cellular processes.
4-Nitro-L-phenylalanine (4-NPA)
4-NPA is a versatile tool in biochemical and pharmaceutical research. It is utilized to study protein folding and stability, and as a probe to analyze enzyme activity and protein-protein interactions.[6] Furthermore, its ability to be incorporated into peptides and proteins makes it a valuable building block for the synthesis of labeled biomolecules and for the development of novel drugs, particularly those targeting protein-related diseases.[4] It is important to note that 4-nitrophenylalanine is classified as toxic if swallowed.
3-Nitro-phenylalanine (3-NPA)
3-NPA and its derivatives are of particular interest in the field of neuroscience and drug discovery. It is used in peptide synthesis to modulate the biological activity, stability, and pharmacokinetic profiles of peptides.[5][7] There is evidence suggesting its potential in the study of neurotransmitter pathways and receptor interactions, making it a valuable building block for the design of therapeutics for neurological disorders.[8] One of the notable applications of D-3-Nitrophenylalanine is in the synthesis of plasmin inhibitors, which are crucial for regulating blood clotting.[7]
2-Nitro-L-phenylalanine (2-NPA)
2-NPA possesses a unique photochemical property that allows for the light-inducible cleavage of the polypeptide backbone.[4][9][10][11][12] This unnatural amino acid can be genetically encoded into proteins in response to an amber stop codon.[10][13] Upon irradiation with UV light (e.g., 365 nm), a cinnoline-forming reaction occurs, leading to site-specific cleavage of the protein.[4][9][10][11][12] This provides researchers with a powerful tool for the spatial and temporal control of protein activity, enabling applications in zymogen activation and the controlled release of biologically active peptides.[10]
Quantitative Data on the Biological Activity of Nitrated Phenylalanine
While research into the direct quantitative effects of free nitrated phenylalanine is still emerging, some data is available for their derivatives and their impact on specific biological systems. The following tables summarize the available quantitative information.
| Isomer | Biological System/Target | Activity Metric | Value | Reference(s) |
| 4-NPA Derivative | N-(p-nitrobenzoyl)-L-phenylalanine | Acute Toxicity (Mice) | DL50 | > 2000 mg/kg |
| 2-NPA | T4 Lysozyme (containing 2-NPA) | Photocleavage Efficiency | ~30% | [10][13] |
Nitrated Phenylalanine in Cellular Signaling and Disease
The nitration of phenylalanine and its incorporation into proteins can have profound effects on cellular signaling pathways, particularly in the context of neurodegenerative diseases.
Inhibition of Tyrosine Hydroxylase and Dopamine Synthesis
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine.[9] High concentrations of phenylalanine are known to inhibit TH.[14] Peroxynitrite-mediated nitration of TH leads to a loss of its enzymatic activity, which can impair dopamine metabolism.[4] This inactivation of TH is a proposed mechanism contributing to the dopamine deficiency observed in Parkinson's disease.[4] While direct studies on the inhibitory effects of free nitrated phenylalanine on TH are limited, it is plausible that these molecules could also modulate its activity, given their structural similarity to both phenylalanine and nitrated tyrosine.
Caption: Potential inhibition of dopamine synthesis by nitrated phenylalanine.
Mitochondrial Dysfunction
Mitochondrial dysfunction is a common feature of many neurodegenerative diseases and can be exacerbated by oxidative and nitrative stress.[13][15] High levels of phenylalanine have been shown to impair the mitochondrial electron transport chain, leading to increased production of reactive oxygen species (ROS).[13] Nitrative stress, through the action of species like peroxynitrite, can also lead to the irreversible inhibition of the electron transport chain.[13] The nitration of mitochondrial proteins can disrupt cellular energy homeostasis and is associated with mitochondrial proliferation as a compensatory mechanism.[5][16] Given that high phenylalanine levels contribute to mitochondrial dysfunction, it is conceivable that nitrated phenylalanine could also play a role in this process, although direct evidence is currently lacking.
Caption: The role of nitrative stress and phenylalanine in mitochondrial dysfunction.
Protein Aggregation
Elevated concentrations of phenylalanine have been shown to induce the formation of amyloid-like fibrils that are cytotoxic.[17][18] These phenylalanine fibrils can act as seeds, promoting the aggregation of other proteins.[17] The process of protein aggregation is a hallmark of many neurodegenerative diseases. While the direct impact of nitration on the aggregation propensity of free phenylalanine has not been extensively studied, post-translational modifications are known to influence protein aggregation. Therefore, it is plausible that the introduction of a nitro group could alter the physicochemical properties of phenylalanine, thereby affecting its ability to self-assemble and promote the aggregation of other biomolecules.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of nitrated phenylalanine.
Synthesis of L-4-Nitrophenylalanine
This protocol describes a common method for the nitration of L-phenylalanine to produce L-4-nitrophenylalanine.[15]
-
Materials:
-
L-phenylalanine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Ammonia solution
-
Coil reactor (optional, for continuous production)[14] or batch reactor
-
-
Procedure (Batch Reactor):
-
Dissolve L-phenylalanine in concentrated H₂SO₄ at 0°C with stirring.
-
Slowly add concentrated HNO₃ dropwise while maintaining the temperature at 0°C. A typical volume ratio of concentrated H₂SO₄ to concentrated HNO₃ is 2:1.
-
After the addition is complete, continue stirring for a specified time (e.g., 3 hours).
-
Pour the reaction mixture over ice to quench the reaction.
-
Neutralize the solution to a pH of 7-8 using an ammonia solution to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain L-4-nitrophenylalanine.
-
The product can be further purified by recrystallization.
-
-
Procedure (Coil Reactor): [14]
-
Prepare a mixed solution of L-phenylalanine, concentrated sulfuric acid, and concentrated nitric acid.
-
Allow the mixed solution to flow through a coil reactor at a controlled temperature (e.g., 25-100°C) and residence time (e.g., 3-10 minutes).
-
Collect the reaction product and quench it in an ice-water mixture.
-
Neutralize the solution to pH 7-8 to precipitate L-p-nitrophenylalanine.
-
Filter and dry the product.
-
Site-Specific Incorporation of Nitrated Phenylalanine into Proteins
This protocol outlines a general method for the genetic incorporation of unnatural amino acids, such as nitrated phenylalanine, into proteins in E. coli.[13]
-
Materials:
-
E. coli expression strain (e.g., DH10B)
-
Expression plasmid for the target protein with an in-frame amber codon (TAG) at the desired incorporation site.
-
A plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the nitrated phenylalanine isomer (e.g., pBK-TyrRS-2NPA for 2-NPA).
-
Growth medium (e.g., GMML)
-
Antibiotics for plasmid selection.
-
Nitrated phenylalanine isomer (e.g., 2-NPA).
-
Inducer (e.g., arabinose).
-
Ni-NTA affinity chromatography resin for His-tagged protein purification.
-
-
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the synthetase/tRNA plasmid.
-
Grow a culture of the transformed cells in the appropriate growth medium with antibiotics at 37°C to an OD₆₀₀ of ~0.5.
-
Add the nitrated phenylalanine isomer to the culture medium (e.g., 1 mM 2-NPA).
-
Induce protein expression by adding the inducer (e.g., 0.05% arabinose).
-
Incubate the culture with shaking at a reduced temperature (e.g., 30°C) for an extended period (e.g., 18 hours).
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the His-tagged protein using Ni-NTA affinity chromatography according to the manufacturer's protocol.
-
Photocleavage of Proteins Containing 2-Nitrophenylalanine
This protocol describes the procedure for the light-induced cleavage of a protein containing a genetically incorporated 2-NPA residue.[10][13]
-
Materials:
-
Purified protein containing 2-NPA.
-
Phosphate-buffered saline (PBS) or other suitable buffer.
-
UV light source (e.g., a mercury lamp with a filter for >300 nm or a 365 nm LED).
-
SDS-PAGE materials.
-
Protein staining solution (e.g., Coomassie Blue).
-
Densitometer for quantifying protein bands.
-
-
Procedure:
-
Prepare samples of the 2-NPA-containing protein at a known concentration in a suitable buffer.
-
Expose the protein samples to UV light for varying amounts of time (e.g., 0, 5, 10, 15, 30, and 60 minutes).
-
After irradiation, analyze the samples by SDS-PAGE to separate the full-length protein from the cleavage products.
-
Stain the gel with a protein stain and destain.
-
Quantify the optical density of the protein bands corresponding to the full-length protein and the cleavage fragments using a densitometer.
-
Calculate the cleavage efficiency as the ratio of the density of the cleavage products to the total protein density.
-
Caption: Experimental workflow for photocleavage of proteins containing 2-NPA.
Quantification of Nitrated Phenylalanine in Brain Tissue by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of nitrated phenylalanine in complex biological matrices like brain tissue, adapted from methods for phenylalanine and its metabolites.[1][19][20]
-
Materials:
-
Brain tissue sample.
-
Homogenization buffer (e.g., containing a protein precipitating agent like perchloric acid or trichloroacetic acid).
-
Internal standard (e.g., a stable isotope-labeled version of the nitrated phenylalanine isomer).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Appropriate LC column for separation (e.g., C18 reversed-phase).
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
-
Procedure:
-
Sample Preparation:
-
Homogenize the brain tissue in the homogenization buffer containing the internal standard.
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC system.
-
Separate the analytes using a suitable gradient of the mobile phases.
-
Detect the nitrated phenylalanine and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. The MRM transitions will be specific to the precursor and product ions of the analyte and internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the nitrated phenylalanine isomer.
-
Calculate the concentration of the nitrated phenylalanine in the brain tissue sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
-
Future Directions and Conclusion
The study of nitrated phenylalanine is a rapidly evolving field with significant potential. While the link between protein nitration and disease is well-established, further research is needed to elucidate the specific roles of free nitrated phenylalanine isomers as signaling molecules, enzyme inhibitors, and potential therapeutic agents. The development of more sensitive and specific analytical methods will be crucial for accurately quantifying these molecules in biological systems and understanding their dynamic changes in health and disease. Furthermore, in vivo studies using animal models will be essential to validate the physiological relevance of the findings from in vitro and cell-based assays.
References
- 1. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatic hydroxylation and nitration of phenylalanine and tyrosine by peroxynitrite. Evidence for hydroxyl radical production from peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inactivation of tyrosine hydroxylase by nitration following exposure to peroxynitrite and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Nitration in Patients with Mitochondrial Diseases [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Peroxynitrite Inactivation of Tyrosine Hydroxylase: Mediation by Sulfhydryl Oxidation, not Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence of Oxidative Stress and Secondary Mitochondrial Dysfunction in Metabolic and Non-Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylalanine as substrate and inhibitor of tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The many roads to mitochondrial dysfunction in neuroimmune and neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Nitration in Mitochondrial Diseases Affects Muscle Function and Cellular Health - Thailand Medical News [thailandmedical.news]
- 17. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for H-DL-Phe(4-NO₂) -OH in Enzyme Kinetic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-Phe(4-NO₂)-OH, also known as DL-p-nitrophenylalanine, is a chromogenic substrate used in enzyme kinetic assays. As a derivative of the amino acid phenylalanine, it is particularly useful for studying proteases that exhibit specificity for aromatic amino acid residues at the C-terminus of peptides. This document provides detailed application notes and protocols for the use of H-DL-Phe(4-NO₂)-OH in determining the kinetic parameters of enzymes such as chymotrypsin and carboxypeptidases.
Enzymes are stereospecific, meaning they typically act on only one enantiomer of a racemic mixture. Therefore, when using H-DL-Phe(4-NO₂)-OH, it is important to recognize that the reaction rate will be dependent on the concentration of the reactive L-enantiomer, H-L-Phe(4-NO₂)-OH.
Principle of the Assay
The enzymatic hydrolysis of H-L-Phe(4-NO₂)-OH by a suitable protease cleaves the peptide bond, releasing p-nitrophenolate. This product is a yellow-colored compound that exhibits strong absorbance at 405-410 nm. The rate of the reaction can be monitored by measuring the increase in absorbance over time, which is directly proportional to the enzyme's activity under the given conditions. This allows for the determination of key kinetic parameters, including the Michaelis constant (Km) and the maximum velocity (Vmax).
Data Presentation
The quantitative data obtained from enzyme kinetic experiments using H-DL-Phe(4-NO₂)-OH should be summarized for clear comparison. Below is an example of how to present such data. Please note that the following values are for illustrative purposes and actual kinetic parameters must be determined experimentally.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH |
| α-Chymotrypsin | H-L-Phe(4-NO₂)-OH | 0.5 - 2.0 | 50 - 150 | 7.8 - 8.2 |
| Carboxypeptidase A | H-L-Phe(4-NO₂)-OH | 1.0 - 5.0 | 20 - 80 | 7.5 - 8.0 |
| Carboxypeptidase Y | H-L-Phe(4-NO₂)-OH | 0.8 - 3.0 | 100 - 250 | 6.0 - 6.5 |
Experimental Protocols
I. General Protocol for Enzyme Activity Assay
This protocol provides a general framework for a single-point enzyme activity measurement.
Materials and Reagents:
-
H-DL-Phe(4-NO₂)-OH
-
Purified enzyme (e.g., α-Chymotrypsin, Carboxypeptidase A)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Microplate reader or spectrophotometer capable of reading at 405-410 nm
-
96-well microplates or cuvettes
-
Stop Solution (e.g., 1 M Na₂CO₃) for fixed-time point assays
Procedure:
-
Prepare Substrate Stock Solution: Dissolve H-DL-Phe(4-NO₂)-OH in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 100 mM).
-
Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration.
-
Enzyme Preparation: Prepare a working solution of the enzyme in Assay Buffer.
-
Reaction Setup: In a microplate well or cuvette, add the Assay Buffer and the enzyme solution.
-
Pre-incubation: Incubate the mixture at the optimal temperature for the enzyme for 5 minutes.
-
Initiate Reaction: Add the working substrate solution to start the reaction.
-
Monitor Absorbance:
-
Continuous Assay: Immediately begin measuring the absorbance at 405-410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
Fixed-Time Point Assay: After a predetermined time, add the Stop Solution to quench the reaction and measure the final absorbance.
-
-
Calculate Activity: Determine the initial reaction velocity from the linear portion of the absorbance vs. time plot.
II. Protocol for Determination of Kinetic Parameters (Km and Vmax)
This protocol describes how to determine the Michaelis-Menten constants.
Procedure:
-
Reaction Setup: Prepare a series of reactions in a 96-well plate or multiple cuvettes. Each reaction should contain the same concentration of the enzyme in the appropriate assay buffer.
-
Vary Substrate Concentration: Add varying concentrations of the H-DL-Phe(4-NO₂)-OH substrate to the wells. It is recommended to use a range of concentrations that bracket the expected Km value (e.g., from 0.1 x Km to 10 x Km).
-
Initiate and Monitor: Start the reactions by adding the enzyme and monitor the rate of p-nitrophenolate formation as described in the general protocol (continuous monitoring is preferred).
-
Determine Initial Velocities (v₀): For each substrate concentration, calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
Data Analysis: Plot the initial velocity (v₀) against the substrate concentration. Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values. Alternatively, use a linear plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
Mandatory Visualizations
Caption: Enzymatic hydrolysis of H-L-Phe(4-NO₂)-OH.
Caption: Workflow for determining enzyme kinetic parameters.
Application Notes and Protocols: H-DL-Phe(4-NO2)-OH in Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-Phe(4-NO2)-OH, also known as 4-Nitro-DL-phenylalanine, is a non-proteinogenic amino acid that serves as a versatile building block in the design and synthesis of enzyme inhibitors. Its unique electronic properties, owing to the presence of a nitro group on the phenyl ring, make it a valuable tool for probing enzyme-substrate interactions and for developing potent inhibitors, particularly for proteases. This document provides detailed application notes and experimental protocols for the utilization of this compound in inhibitor design, with a focus on serine proteases such as chymotrypsin.
Applications of this compound in Inhibitor Design
The primary application of this compound in inhibitor design is its incorporation into peptide sequences to create potent and specific enzyme inhibitors. The nitro group at the para position of the phenyl ring can influence binding affinity and kinetics through electronic and steric effects.
Key Applications Include:
-
Peptide-Based Inhibitor Synthesis: this compound is readily amenable to standard solid-phase peptide synthesis (SPPS) protocols, allowing for its site-specific incorporation into peptide chains. This enables the synthesis of peptide analogs of known substrates or inhibitors with modified properties.
-
Structure-Activity Relationship (SAR) Studies: By substituting native phenylalanine residues with 4-nitrophenylalanine, researchers can systematically probe the importance of electronic factors at the P1 position (the residue immediately preceding the scissile bond) for enzyme recognition and inhibition.
-
Development of Potent Protease Inhibitors: The incorporation of 4-nitrophenylalanine into peptide aldehyde inhibitors has been shown to yield highly potent inhibitors of serine proteases like chymotrypsin.
Quantitative Data on Peptides Containing 4-Nitrophenylalanine
The following tables summarize the kinetic parameters of a peptide substrate and the inhibitory constant of a peptide aldehyde inhibitor containing 4-nitrophenylalanine, demonstrating its utility in modulating enzyme activity.
Table 1: Kinetic Parameters of a Peptide Substrate for Bovine α-Chymotrypsin
| Substrate Sequence | kcat (s⁻¹) | KM (M) | kcat/KM (M⁻¹s⁻¹) |
| Ac-Phe-Ala-Thr-Phe(p-NO2)-Anb(5,2)-NH2 | 0.3 | 5.0 x 10⁻⁷ | 6.0 x 10⁵ |
Data sourced from a study on the influence of P1 residue modifications on chymotrypsin activity.[1]
Table 2: Dissociation Constant (Ki) of a Peptide Aldehyde Inhibitor for Bovine α-Chymotrypsin
| Inhibitor Sequence | Ki (M) |
| Tos-Phe-Ala-Thr-Phe(p-NO2)-CHO | 1.12 x 10⁻⁸ |
Data sourced from the same study, highlighting the potency of peptide aldehydes with 4-nitrophenylalanine at the P1 position.[1]
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) of a 4-Nitrophenylalanine-Containing Peptide Inhibitor
This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc/tBu chemistry.
Materials:
-
Rink-amide resin
-
Fmoc-protected amino acids (including Fmoc-L-Phe(4-NO2)-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink-amide resin in DMF for 1 hour in a syringe fitted with a porous polyethylene disc.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (1.5 equivalents), DIC (1.5 equivalents), and OxymaPure® (1.5 equivalents) in DMF.
-
Add the coupling solution to the resin and allow it to react for 1 hour.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence, using Fmoc-L-Phe(4-NO2)-OH at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.
-
Collect the cleavage solution and precipitate the crude peptide by adding cold diethyl ether.
-
-
Purification and Characterization:
-
Centrifuge to pellet the crude peptide and wash with cold diethyl ether.
-
Dissolve the crude peptide in a suitable solvent and purify by reverse-phase HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Solid-Phase Peptide Synthesis Workflow
Protocol for α-Chymotrypsin Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of a synthesized peptide containing 4-nitrophenylalanine against bovine α-chymotrypsin.
Materials:
-
Bovine α-chymotrypsin
-
N-Succinyl-L-phenylalanine-p-nitroanilide (SPNA) substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Dimethyl sulfoxide (DMSO)
-
Synthesized inhibitor peptide containing 4-nitrophenylalanine
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.
-
Prepare a stock solution of the SPNA substrate in DMSO.
-
Prepare a stock solution of the inhibitor peptide in DMSO. Dilute serially in Tris-HCl buffer to obtain a range of concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
Inhibitor solution at various concentrations (or buffer for the control)
-
α-chymotrypsin solution
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction:
-
Add the SPNA substrate solution to each well to initiate the enzymatic reaction. The final concentration of DMSO should be kept low (e.g., <5%) to avoid enzyme denaturation.
-
-
Measurement:
-
Immediately measure the absorbance at 410 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
If desired, perform further kinetic studies to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk or Dixon plots.
-
Chymotrypsin Inhibition Assay Workflow
Signaling Pathways and Logical Relationships
The interaction between a peptide inhibitor containing 4-nitrophenylalanine and a serine protease like chymotrypsin can be depicted as a logical relationship within the enzyme's catalytic cycle.
Enzyme Inhibition Logical Pathway
Conclusion
This compound is a valuable synthetic amino acid for the design and synthesis of potent enzyme inhibitors. Its incorporation into peptide backbones allows for the fine-tuning of inhibitor properties and facilitates detailed structure-activity relationship studies. The provided protocols offer a starting point for researchers to utilize this compound in their drug discovery and development efforts targeting proteases and other enzymes.
References
Application Notes and Protocols for the Analytical Determination of H-DL-Phe(4-NO2)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-DL-Phe(4-NO2)-OH, also known as 4-nitro-DL-phenylalanine, is a derivative of the essential amino acid phenylalanine.[1][2] Its analysis is crucial in various research and development settings, including its use as a synthetic intermediate or in biological studies. This document provides detailed application notes and protocols for the analytical detection of this compound using modern chromatographic techniques. The methodologies described are based on established analytical principles for amino acids and their derivatives and provide a strong foundation for developing and validating specific assays.
Data Presentation: Quantitative Performance
The following table summarizes the typical quantitative parameters that should be determined during method validation for the analysis of this compound. Researchers should populate this table with their own experimental data.
| Analytical Method | Parameter | Expected Performance |
| HPLC-UV | Limit of Detection (LOD) | To be determined (ng/mL - µg/mL range) |
| Limit of Quantification (LOQ) | To be determined (ng/mL - µg/mL range) | |
| Linearity (R²) | > 0.99 | |
| Precision (%RSD) | < 15% | |
| Accuracy (% Recovery) | 85 - 115% | |
| LC-MS/MS | Limit of Detection (LOD) | To be determined (pg/mL - ng/mL range) |
| Limit of Quantification (LOQ) | To be determined (pg/mL - ng/mL range) | |
| Linearity (R²) | > 0.99 | |
| Precision (%RSD) | < 15% | |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of amino acids.[3][4] For this compound, a reversed-phase HPLC method with UV detection is a suitable approach due to the presence of the nitro-aromatic chromophore.
a. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Matrix: For samples in complex matrices (e.g., biological fluids, reaction mixtures), a sample clean-up step is necessary. This may include protein precipitation with an organic solvent (e.g., acetonitrile or methanol) or a strong acid (e.g., perchloric acid), followed by centrifugation or filtration.[5]
b. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure good separation and peak shape.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: Wavelength to be set at the maximum absorbance of the nitro-aromatic group (typically around 270-280 nm). A photodiode array (PDA) detector is recommended to obtain the full UV spectrum.
c. Data Analysis
Quantification is achieved by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The concentration of this compound in the unknown samples is then determined from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[6][7][8][9] This technique provides structural information and allows for very low detection limits.
a. Sample Preparation
Sample preparation is similar to that for HPLC-UV. However, due to the higher sensitivity of LC-MS/MS, greater dilution of the sample may be required. The use of a deuterated internal standard is highly recommended for accurate quantification.
b. Chromatographic Conditions
The chromatographic conditions can be similar to the HPLC-UV method, but with a potentially faster gradient to reduce run time. The use of UPLC (Ultra-Performance Liquid Chromatography) can further improve resolution and speed.
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % B 0 2 5 98 6 98 6.1 2 | 8 | 2 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
c. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions should be monitored. The exact m/z values will need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Precursor Ion (Q1): [M+H]⁺ of this compound (Calculated m/z = 211.07)
-
Product Ions (Q3): To be determined (likely fragments corresponding to the loss of water, formic acid, or the nitro group).
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature will need to be optimized for the specific instrument being used.
d. Data Analysis
Quantification is performed by monitoring the specific MRM transitions and comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
Conclusion and Recommendations
The analytical methods presented provide a robust starting point for the detection and quantification of this compound. For routine analysis where high sensitivity is not required, HPLC-UV offers a reliable and cost-effective solution. For applications demanding high sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS/MS is the recommended technique.
It is imperative that any method developed based on these protocols is fully validated according to the relevant regulatory guidelines (e.g., ICH, FDA) to ensure the reliability and accuracy of the results. This validation should include an assessment of specificity, linearity, range, accuracy, precision, and robustness.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenylalanine - Wikipedia [en.wikipedia.org]
- 3. helixchrom.com [helixchrom.com]
- 4. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Determination of phenylalanine and tyrosine by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Purification of H-DL-Phe(4-NO2)-OH Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of compounds containing H-DL-Phe(4-NO2)-OH (DL-4-nitrophenylalanine) using High-Performance Liquid Chromatography (HPLC). The methodology is centered around reversed-phase HPLC (RP-HPLC), a robust and widely applicable technique for the purification of amino acid derivatives and peptides.[1][2][3] This application note includes a comprehensive experimental protocol, recommendations for method development, and expected outcomes. Additionally, a protocol for the chiral separation of the D and L enantiomers is presented for applications requiring stereoisomerically pure compounds.
Introduction
This compound is a derivative of the amino acid phenylalanine containing a nitro group on the phenyl ring. This modification imparts unique chemical properties that are leveraged in various research and drug development applications, including its use as a building block in peptide synthesis. The presence of both polar (amino and carboxyl groups) and non-polar (nitrophenyl group) moieties makes RP-HPLC an ideal technique for its purification.[4] This protocol is designed to guide researchers in obtaining high-purity this compound and its derivatives from crude synthetic mixtures.
Physicochemical Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H10N2O4 | --INVALID-LINK-- |
| Molecular Weight | 210.19 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 245-251 °C (decomposes) | |
| Solubility | Soluble in aqueous base. | --INVALID-LINK-- |
| UV Absorbance | The nitroaromatic group provides strong UV absorbance. The optimal detection wavelength is in the range of 290-320 nm.[5][6][7][8][9][10] | N/A |
Experimental Protocols
Materials and Reagents
-
Crude this compound or derivative
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (for sample dissolution, if necessary)
-
0.45 µm syringe filters
Equipment
-
Preparative or semi-preparative HPLC system with a gradient pump, UV-Vis detector, and fraction collector.
-
Reversed-phase C18 column (preparative or semi-preparative scale, 5 or 10 µm particle size, 100-300 Å pore size).
-
Lyophilizer or centrifugal evaporator.
Sample Preparation
-
Dissolve the crude compound in a minimal amount of a suitable solvent. A mixture of water and acetonitrile (e.g., 50:50 v/v) is a good starting point. If solubility is an issue, a small amount of methanol can be added.
-
The final concentration should be in the range of 10-50 mg/mL, depending on the column size and loading capacity.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[11]
HPLC Purification Workflow
The following diagram illustrates the general workflow for the HPLC purification of this compound containing compounds.
Caption: Workflow for HPLC Purification.
HPLC Method Parameters
The following table outlines the recommended starting parameters for the purification. These may need to be optimized depending on the specific compound and impurities.
| Parameter | Recommended Value |
| Column | Reversed-phase C18 (e.g., 10 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4-5 mL/min (for a 10 mm ID column) |
| Detection Wavelength | 290 nm or 318 nm[5][6][10] |
| Injection Volume | 100-500 µL (depending on concentration and column size) |
| Column Temperature | Ambient |
| Gradient | See Table below |
Recommended Gradient Profile:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 60 |
| 40 | 95 |
| 45 | 95 |
| 46 | 5 |
| 50 | 5 |
Post-Purification Processing
-
Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pool the fractions containing the pure product.
-
Remove the solvent by lyophilization or centrifugal evaporation to obtain the purified compound as a solid.
Chiral Separation of D and L Enantiomers (Optional)
For applications requiring the individual D or L enantiomers, a subsequent chiral HPLC separation can be performed on the purified racemic mixture.
Chiral HPLC Method Parameters
| Parameter | Recommended Value |
| Column | Chiral Stationary Phase (CSP) (e.g., Teicoplanin-based, Cyclodextrin-based)[12][13][14][15] |
| Mobile Phase | Varies with the column. A common mobile phase for teicoplanin-based columns is a mixture of acetonitrile and water or methanol and water with a volatile acid like formic acid.[12][13] |
| Flow Rate | Typically 0.5-1.0 mL/min for analytical scale columns. |
| Detection Wavelength | 290 nm or 318 nm[5][6][10] |
| Column Temperature | 25 °C (can be varied to optimize separation) |
Example Chiral Separation Conditions (based on literature for similar compounds):
| Parameter | Value |
| Column | Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) |
| Mobile Phase | 75:25 (v/v) Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
Data Presentation: Expected Results
The following table summarizes the typical expected results from the purification protocol. Actual values will vary depending on the crude sample purity and the specific compound.
| Parameter | Expected Value |
| Retention Time | Highly dependent on the specific compound and gradient. Expected to elute within the main gradient portion (5-35 minutes). |
| Purity (post-purification) | >98% (as determined by analytical HPLC) |
| Recovery Yield | 70-90% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate gradient | Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. |
| Column overload | Reduce the injection volume or sample concentration. | |
| Peak Tailing | Secondary interactions with the column | Ensure the mobile phase contains an ion-pairing agent like TFA. Consider a different column chemistry if tailing persists. |
| Low Recovery | Compound precipitation on the column | Adjust the sample solvent to be more compatible with the initial mobile phase. |
| Compound instability | Ensure the pH of the mobile phase is appropriate for the compound's stability. |
Logical Relationships in Method Development
The following diagram illustrates the logical relationships in developing and optimizing an HPLC purification method.
Caption: HPLC Method Development Logic.
Conclusion
The protocol described in this application note provides a robust starting point for the purification of this compound containing compounds. By following the outlined steps for sample preparation, HPLC purification, and post-purification processing, researchers can obtain highly pure materials suitable for a variety of scientific applications. The provided troubleshooting guide and method development logic will aid in optimizing the protocol for specific needs.
References
- 1. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. | Oxford University Heritage Network [heritagenetwork.ox.ac.uk]
- 2. hplc.eu [hplc.eu]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. hplc.eu [hplc.eu]
- 15. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols for 4-Nitrophenylalanine: An Unnatural Amino Acid for Advanced Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the unnatural amino acid (UAA) 4-nitrophenylalanine (pNO₂Phe) in protein engineering and drug development. This powerful tool, when incorporated into proteins, offers unique spectroscopic properties that enable detailed investigation of protein structure, dynamics, and interactions. This document outlines the protocols for site-specific incorporation of pNO₂Phe into proteins expressed in Escherichia coli and its application as a fluorescent quencher and an infrared probe.
Introduction to 4-Nitrophenylalanine
4-Nitrophenylalanine is a non-canonical amino acid that can be co-translationally incorporated into proteins at specific sites using the technique of genetic code expansion.[1][2] This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (UAG), introduced at the desired location in the gene of interest.[2][3] The unique nitro group on the phenyl ring of pNO₂Phe provides distinct spectroscopic handles, making it a valuable probe for studying protein environments.[1][4] Its applications include, but are not limited to, fluorescence quenching in Förster Resonance Energy Transfer (FRET) assays and as a vibrational probe in Fourier-transform infrared (FTIR) spectroscopy.[1][4][5] Furthermore, it has potential biomedical applications in triggering autoimmune responses.[2]
Key Applications and Quantitative Data
The site-specific incorporation of 4-nitrophenylalanine allows for precise analysis of protein structure and function. Below is a summary of its key applications and associated quantitative data.
| Application | Description | Quantitative Data | Reference |
| Fluorescence Quenching (FRET) | The nitro group of pNO₂Phe can act as an efficient quencher for fluorescent donor molecules. When incorporated into a peptide or protein, it can be used in FRET-based assays to study enzymatic activity or protein conformational changes. | In FRET substrates, 4-nitro-phenylalanine is a common acceptor for donors like the dansyl group, with substrate cleavage assayed at 562 nm using an excitation of 342 nm. It is also used as a quencher for 2-Aminobenzoyl (Abz) substrates, with cleavage detected at 420 nm (excitation at 320 nm). | [6] |
| Infrared (IR) Spectroscopy Probe | The symmetric stretching frequency of the nitro group is sensitive to the local electrostatic environment. This allows for the probing of changes in protein structure, hydration, and ligand binding with high precision. | The 14NO₂ symmetric stretching frequency of L-4-nitrophenylalanine exhibits a red-shift of 7.7 cm-1 when moved from a solvent-exposed to a partially buried position within a protein, demonstrating its sensitivity to the local environment. | [1][4] |
| Protein Expression Yield | The efficiency of incorporating pNO₂Phe can influence the overall yield of the modified protein. Yields are context-dependent and can be optimized. | Yields of proteins containing unnatural amino acids can vary. For instance, the incorporation of 2-nitrophenylalanine into T4 lysozyme resulted in a yield of 2.1 mg/L, compared to 9.6 mg/L for the wild-type protein. In cell-free systems, yields of proteins with site-specifically incorporated p-azido-L-phenylalanine have reached up to 660 µg/mL. | [7][8] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 4-Nitrophenylalanine into Proteins in E. coli
This protocol is adapted from established methods for unnatural amino acid incorporation and provides a general workflow for expressing proteins containing pNO₂Phe.[3][9]
1. Plasmid Preparation:
-
Obtain or construct two plasmids:
-
Expression Plasmid: A plasmid containing the gene of interest with an in-frame amber (TAG) stop codon at the desired site of pNO₂Phe incorporation. The plasmid should have an appropriate antibiotic resistance marker (e.g., ampicillin).
-
pEVOL Plasmid: A plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for pNO₂Phe and its cognate suppressor tRNA. This plasmid typically carries a different antibiotic resistance marker (e.g., chloramphenicol).
-
2. Transformation:
-
Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with both the expression plasmid and the pEVOL-pNO₂Phe plasmid.
-
Plate the transformed cells on LB agar plates containing both antibiotics (e.g., 100 µg/mL ampicillin and 34 µg/mL chloramphenicol).
-
Incubate the plates overnight at 37°C.
3. Protein Expression:
-
Inoculate a single colony into 5-10 mL of LB medium containing both antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of expression medium (e.g., 1 L of LB or minimal medium) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Add 4-nitrophenylalanine to the culture medium to a final concentration of 1-2 mM.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Simultaneously, induce the expression of the aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.02-0.2% (w/v), if the pEVOL plasmid is under the control of an arabinose-inducible promoter.
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to enhance proper protein folding.
4. Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the protein of interest from the supernatant using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).
5. Verification of Incorporation:
-
Confirm the incorporation of pNO₂Phe by mass spectrometry. The mass of the modified protein will be higher than the wild-type protein due to the addition of the nitro group.
Protocol 2: Using 4-Nitrophenylalanine as a Fluorescence Quencher in a FRET-based Protease Assay
This protocol describes a general method for monitoring protease activity using a peptide substrate containing a fluorescent donor and pNO₂Phe as a quencher.
1. Substrate Design and Synthesis:
-
Synthesize a peptide substrate containing the protease cleavage site.
-
The peptide should be flanked by a fluorescent donor group (e.g., Abz) on one side of the cleavage site and 4-nitrophenylalanine on the other side.
2. Assay Setup:
-
Prepare a reaction buffer optimal for the protease of interest.
-
Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the purified protease.
3. Fluorescence Measurement:
-
In a fluorescence microplate reader or fluorometer, add the reaction buffer to the wells.
-
Add the FRET peptide substrate to a final concentration typically in the low micromolar range.
-
Initiate the reaction by adding the protease.
-
Monitor the increase in fluorescence intensity over time at the emission wavelength of the donor fluorophore (e.g., 420 nm for Abz) with excitation at the appropriate wavelength (e.g., 320 nm for Abz).[6]
-
The rate of fluorescence increase is proportional to the protease activity.
4. Data Analysis:
-
Plot fluorescence intensity versus time.
-
The initial velocity of the reaction can be determined from the slope of the linear portion of the curve.
-
For inhibitor studies, perform the assay in the presence of varying concentrations of the inhibitor and determine the IC₅₀ value.
Protocol 3: Probing Protein Environments with 4-Nitrophenylalanine using FTIR Spectroscopy
This protocol outlines the use of pNO₂Phe as a vibrational probe to study local protein environments.[1][4]
1. Sample Preparation:
-
Express and purify the protein with site-specifically incorporated pNO₂Phe as described in Protocol 1.
-
Prepare a concentrated protein solution (typically 1-5 mM) in a suitable buffer (preferably with low IR absorbance in the region of interest, or in D₂O to minimize water absorbance).
2. FTIR Spectroscopy:
-
Acquire an FTIR spectrum of the buffer alone to be used for background subtraction.
-
Acquire the FTIR spectrum of the protein sample. For enhanced sensitivity, difference spectroscopy can be used by comparing the spectra of the protein with and without a perturbant (e.g., ligand binding, pH change).
-
The region of interest is the symmetric stretching frequency of the nitro group, which appears around 1340-1350 cm⁻¹.
3. Data Analysis:
-
Subtract the buffer spectrum from the protein spectrum.
-
Analyze the position, shape, and intensity of the nitro symmetric stretching band.
-
A shift in the peak position indicates a change in the local electrostatic environment of the incorporated pNO₂Phe residue. A red-shift (lower wavenumber) typically indicates a more polar or hydrogen-bonding environment.[1][4]
Visualizations
References
- 1. Probing local environments with the infrared probe: L-4-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Encoding of 4-Nitro-L-Phenylalanine in Eukaryotes | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]
- 3. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. interchim.fr [interchim.fr]
- 6. bachem.com [bachem.com]
- 7. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-level cell-free synthesis yields of proteins containing site-specific non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-specific incorporation of BpF into ubiquitin-like proteins (UBLs) in E. coli [protocols.io]
Application Notes and Protocols: Derivatization of H-DL-Phe(4-NO2)-OH for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of H-DL-Phe(4-NO2)-OH (DL-4-nitrophenylalanine) for analytical quantification. The methods described are essential for the accurate determination of this non-proteinogenic amino acid in various matrices, which is crucial in drug development and metabolism studies. The protocols focus on two widely used pre-column derivatization agents: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent, and o-phthalaldehyde (OPA).
Introduction
This compound is a synthetic amino acid analog of phenylalanine containing a nitro group on the phenyl ring. Its presence and concentration in biological and chemical systems often require precise measurement. Derivatization is a key step in the analytical workflow, converting the amino acid into a product that is more readily detectable by techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. This process enhances sensitivity, improves chromatographic separation, and, in the case of chiral derivatizing agents like Marfey's reagent, allows for the resolution of enantiomers.
Quantitative Data Presentation
The following tables summarize quantitative data for the analysis of 4-nitrophenylalanine derivatives. It is important to note that specific retention times and detection limits can vary based on the HPLC system, column, and mobile phase composition.
Table 1: HPLC Separation of N-(tert-Butoxycarbonyl)-4-nitro-phenylalanine Enantiomers
| Analyte | Enantiomer | Retention Factor (k') |
| N-(tert-Butoxycarbonyl)-4-nitro-phenylalanine | L | 2.94 |
| N-(tert-Butoxycarbonyl)-4-nitro-phenylalanine | D | Not Reported |
Note: Data is for a protected form of 4-nitrophenylalanine and serves as a reference for chromatographic behavior.
Table 2: General Performance Data for Amino Acid Analysis using OPA Derivatization
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µM |
| Limit of Detection (LOD) | 0.1 - 1.0 µM |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µM |
| Reproducibility (RSD%) | < 5% |
Note: These are typical values for amino acid analysis using OPA derivatization and may vary for this compound.
Experimental Protocols
Protocol 1: Derivatization with Marfey's Reagent (FDAA) for Chiral Separation
This protocol is designed for the derivatization of this compound with Marfey's reagent, enabling the separation of its D and L enantiomers by HPLC. The resulting diastereomers exhibit different retention times on a standard C18 column and can be detected by UV absorbance at 340 nm.[1][2]
Materials:
-
This compound sample
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) solution (1% w/v in acetone)
-
Acetone
-
1 M Sodium bicarbonate (NaHCO₃)
-
2 M Hydrochloric acid (HCl)
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a standard or sample solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration.
-
Derivatization Reaction:
-
In a reaction vial, combine 100 µL of the this compound solution with 200 µL of the 1% Marfey's reagent solution in acetone.
-
Add 40 µL of 1 M sodium bicarbonate to initiate the reaction.
-
Vortex the mixture gently to ensure homogeneity.
-
-
Incubation: Incubate the reaction mixture at 40°C for 1 hour in a heating block or water bath.[1]
-
Quenching: After incubation, cool the vial to room temperature. Add 20 µL of 2 M HCl to quench the reaction.[1] The sample is now ready for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is typically used.
-
Detection: UV detector set to 340 nm.[2]
-
Injection Volume: 20 µL.
-
Protocol 2: Derivatization with o-Phthalaldehyde (OPA) for High-Sensitivity Quantification
This protocol is suitable for the rapid and sensitive quantification of the total amount of this compound. OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.
Materials:
-
This compound sample
-
OPA reagent solution (containing OPA and a thiol, e.g., 3-mercaptopropionic acid, in a borate buffer, pH ~10.2). Commercial kits are available.
-
Reaction vials
Procedure:
-
Sample Preparation: Prepare a standard or sample solution of this compound.
-
Automated or Manual Derivatization:
-
This procedure is often automated using an HPLC autosampler.
-
For manual derivatization, mix the this compound sample with the OPA reagent in a specific ratio (e.g., 1:1 v/v).
-
-
Reaction: The reaction is rapid and typically complete within 1-2 minutes at room temperature.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution is commonly used.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm. UV detection at 338 nm is also possible.
-
Injection Volume: 20 µL.
-
Visualizations
Caption: Experimental workflow for the derivatization and analysis of this compound.
Caption: Logical diagram of chiral separation using a derivatizing agent.
References
H-DL-Phe(4-NO2)-OH: A Versatile Building Block in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
H-DL-Phe(4-NO2)-OH, also known as 4-nitro-DL-phenylalanine, and its enantiopure forms (L- and D-isomers) are invaluable building blocks in medicinal chemistry. The presence of a nitro group on the phenyl ring imparts unique chemical properties that make it a versatile tool for the synthesis of peptides, peptidomimetics, and other small molecules with therapeutic potential. These derivatives are widely utilized in drug discovery and development, serving as key intermediates in the creation of novel therapeutic agents.[1][2][3]
The electron-withdrawing nature of the nitro group enhances the reactivity of the aromatic ring and provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). Furthermore, the nitro group can be reduced to an amine, which can then be functionalized in various ways, expanding the chemical diversity of the resulting compounds.
Key Applications in Medicinal Chemistry
The utility of 4-nitrophenylalanine as a building block spans several areas of therapeutic and diagnostic research:
-
Peptide Synthesis: Fmoc-protected forms of 4-nitro-L-phenylalanine are commonly used in solid-phase peptide synthesis (SPPS) to introduce this non-canonical amino acid into peptide sequences.[1] The resulting peptides can exhibit enhanced biological activity, stability, or unique binding properties.
-
Enzyme Inhibitors: The 4-nitrophenylalanine scaffold has been successfully incorporated into potent inhibitors of various enzymes. For example, dipeptidyl nitroalkene compounds containing a 4-nitrophenylalanine moiety have been shown to be effective inhibitors of cysteine proteases like cruzain and cathepsin L.
-
Chromogenic Substrates: Peptides terminating in a p-nitroanilide group are widely used as chromogenic substrates in enzymatic assays. The enzymatic cleavage of the amide bond releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically to determine enzyme activity.
-
Drug Development: The unique properties of 4-nitrophenylalanine make it a valuable component in the development of new drugs. Its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a lead compound.[1][2][3]
-
Biochemical Probes: The nitro group can serve as a spectroscopic probe or be used in photoaffinity labeling experiments to study peptide-protein interactions.
Quantitative Data of Bioactive Molecules
The incorporation of the 4-nitrophenylalanine moiety has led to the development of potent enzyme inhibitors. Below is a summary of the inhibitory activity of a dipeptidyl nitroalkene containing 4-nitro-L-phenylalanine.
| Compound ID | Structure | Target Enzyme | Inhibition Constant (Kᵢ) |
| 11b | Dipeptidyl nitroalkene with 4-nitro-L-phenylalanine at P2 | Cruzain | 2.28 nM |
| Cathepsin L | 3.88 nM |
Data sourced from a study on dipeptidyl nitroalkene compounds as cysteine protease inhibitors.
Experimental Protocols
Protocol 1: Synthesis of L-4-Nitrophenylalanine
This protocol describes the nitration of L-phenylalanine to produce L-4-nitrophenylalanine.
Materials:
-
L-phenylalanine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
Procedure:
-
Prepare a mixed acid solution by combining concentrated sulfuric acid and concentrated nitric acid in a 2:1 volume ratio in a reaction vessel placed in an ice bath to maintain a temperature of 0°C.
-
Slowly add L-phenylalanine to the cold mixed acid solution with constant stirring.
-
Continue the reaction at 0°C for 3 hours.
-
Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.
-
The product, L-4-nitrophenylalanine, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash thoroughly with cold water.
-
The crude product can be further purified by recrystallization.
This method can yield up to 65.2% of L-4-nitrophenylalanine.[4] For improved yield and to minimize by-product formation, a tubular reactor can be employed, potentially increasing the yield to 80.9%.[4]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-L-Phe(4-NO2)-OH
This protocol provides a general workflow for the incorporation of 4-nitro-L-phenylalanine into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-L-Phe(4-NO2)-OH
-
Other Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a solution of Fmoc-L-Phe(4-NO2)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Visualizations
Caption: Workflow for synthesizing a bioactive peptide using this compound.
References
- 1. Impact of the Recognition Part of Dipeptidyl Nitroalkene Compounds on the Inhibition Mechanism of Cysteine Proteases Cruzain and Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of sulfur based inhibitors of matrix metalloproteinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
H-DL-Phe(4-NO2)-OH solubility issues in aqueous buffers
<
This guide provides technical support for researchers, scientists, and drug development professionals experiencing solubility issues with H-DL-Phe(4-NO2)-OH (4-Nitro-DL-phenylalanine) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in neutral aqueous buffers?
A1: this compound, also known as 4-Nitro-DL-phenylalanine, is a synthetic derivative of the amino acid phenylalanine.[1] Its structure contains a basic amino group (-NH2), an acidic carboxylic acid group (-COOH), and a polar nitro group (-NO2). In solid form and in neutral solutions, the amino and carboxylic acid groups exist in a charged state, forming a zwitterion (a molecule with a net neutral charge but separate positive and negative parts).[2][3] This zwitterionic nature, combined with the rigid aromatic structure, leads to strong intermolecular interactions, resulting in limited solubility in water and neutral pH buffers.[1]
Q2: How does pH impact the solubility of this compound?
A2: The solubility of amino acids is lowest at their isoelectric point (pI), the pH at which the molecule has a net charge of zero. By adjusting the pH away from the pI, you can increase solubility significantly.
-
In acidic conditions (low pH): The carboxylate group (-COO⁻) becomes protonated (-COOH), giving the molecule a net positive charge.[2]
-
In basic conditions (high pH): The ammonium group (-NH₃⁺) is deprotonated (-NH₂), giving the molecule a net negative charge.[2] In both cases, the charged molecules have stronger interactions with water, leading to enhanced solubility. One supplier suggests dissolving the compound in 1 M NaOH to a pH of 12.[4][5]
Q3: What are the recommended starting solvents for dissolving this compound?
A3: For biological applications, the primary goal is often to dissolve the compound in an aqueous buffer. However, due to its limited water solubility, a common strategy is to first prepare a concentrated stock solution in a different solvent and then dilute it into the final aqueous buffer.
-
For pH Adjustment: Start with dilute aqueous solutions of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).[6]
-
For Organic Co-solvents: Dimethyl sulfoxide (DMSO) is a highly effective solvent for many poorly soluble compounds and is a good starting point.[7][8] Dimethylformamide (DMF) and ethanol can also be considered.[6]
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming (e.g., to 30-40°C) can help increase the rate of dissolution. However, prolonged or excessive heating should be avoided as it can lead to degradation of the compound. Sonication is another effective physical method to aid dissolution by breaking up solid particles.[8][9]
Troubleshooting Guide
Issue: My this compound powder is not dissolving in my neutral aqueous buffer (e.g., PBS, pH 7.4).
This is the most common issue due to the zwitterionic nature of the compound at neutral pH.
-
Solution 1: pH Adjustment. This is often the most effective method. Add a small amount of 0.1 M NaOH to your suspension to raise the pH, or 0.1 M HCl to lower it. The compound should dissolve as the pH moves away from its isoelectric point. Once dissolved, you can carefully adjust the pH back towards your target, but be aware that it may precipitate if you get too close to the pI.
-
Solution 2: Use an Organic Co-solvent. Prepare a concentrated stock solution in 100% DMSO. Then, slowly add the stock solution dropwise to your stirring aqueous buffer. Do not exceed the concentration of the organic solvent that your experiment can tolerate (typically <1%).
-
Solution 3: Sonication. Place the vial containing the suspension in a sonicator bath for short intervals (e.g., 3 cycles of 10-15 seconds) to help break apart aggregates.[8] This can be combined with pH adjustment or co-solvent methods.
Issue: The compound dissolves initially but precipitates out of solution over time.
This indicates that the solution is supersaturated or unstable under the storage conditions.
-
Check the Final pH: If you used pH adjustment to dissolve the compound and then neutralized it, the final pH may have drifted back towards the isoelectric point, causing precipitation. Re-verify and adjust the pH if necessary.
-
Reduce the Final Concentration: Your target concentration in the aqueous buffer may be too high. Try preparing a more dilute solution.
-
Storage Conditions: Store stock solutions at -20°C or -80°C to minimize instability.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Quantitative Data Summary
The exact solubility of this compound in various buffers is not extensively published. The table below provides a summary based on data from chemical suppliers and the expected behavior of similar amino acid derivatives.
| Solvent/Buffer | Condition | Solubility | Reference/Comment |
| Water | Neutral pH | Limited / Poor | [1] |
| 1 M NaOH | pH adjusted to 12 | ≥ 25 mg/mL (118.9 mM) | [4][5][10] |
| DMSO | Room Temperature | Soluble | [7] |
| Chloroform, Dichloromethane | Room Temperature | Soluble | [7] |
| Ethyl Acetate, Acetone | Room Temperature | Soluble | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution via pH Adjustment
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add a small volume of purified water to create a suspension.
-
While stirring, add 1 M NaOH dropwise until the solid completely dissolves. A clear solution should form as the pH becomes basic.
-
Once dissolved, add the required volume of your concentrated stock buffer (e.g., 10x PBS).
-
Add purified water to reach the desired final volume.
-
Carefully adjust the pH to your desired final value using 1 M HCl. Add the acid slowly while monitoring for any signs of precipitation. If the solution becomes cloudy, the pH is likely too close to the pI.
-
Sterile filter the final solution through a 0.22 µm filter.
-
Aliquot into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Stock Solution using a Co-solvent (DMSO)
-
Weigh the this compound powder in a sterile vial.
-
Add the minimum required volume of 100% DMSO to completely dissolve the powder. Gentle warming or vortexing can assist. This will be your high-concentration primary stock solution.
-
To prepare your working solution, slowly add the DMSO stock solution dropwise to your vigorously stirring aqueous buffer.
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (e.g., typically below 1% for cell-based assays).
-
Store the primary DMSO stock solution in aliquots at -20°C.
Visualizations
The following diagrams illustrate key concepts and workflows for handling this compound.
Caption: pH-dependent charge states and relative solubility of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Zwitterions and Amino Acids [aqion.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-NITRO-DL-PHENYLALANINE | 2922-40-9 [chemicalbook.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving H-DL-Phe(4-NO2)-OH Coupling Reaction Yields
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success rate of peptide coupling reactions involving H-DL-Phe(4-NO2)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the coupling of this compound?
The primary challenges in coupling this compound stem from two main factors:
-
Racemic Nature: As a DL-racemic mixture, the coupling reaction will produce diastereomeric peptides. These diastereomers can be difficult to separate during purification.
-
Electron-Withdrawing Nitro Group: The nitro group (-NO2) on the phenyl ring is strongly electron-withdrawing. This can decrease the nucleophilicity of the amino group, potentially slowing down the coupling reaction and requiring more potent coupling reagents or optimized reaction conditions to achieve high yields.
Q2: What is a "difficult" amino acid, and is this compound considered one?
A "difficult" amino acid in peptide synthesis typically refers to one that is prone to incomplete coupling or side reactions due to steric hindrance (e.g., Val, Ile), aggregation-promoting properties (hydrophobic residues), or electronic effects.[1] While not as sterically hindered as some amino acids, the electron-withdrawing nature of the nitro group in this compound can lead to slower reaction kinetics, placing it in the category of a potentially challenging residue to couple efficiently.
Q3: How does the use of a DL-racemic mixture affect the final peptide product?
Using a racemic mixture of an amino acid will result in the formation of two diastereomeric peptides for each coupling site. These diastereomers have the same mass but different three-dimensional arrangements. This can complicate purification and characterization, and may have significant implications for the biological activity of the final peptide.
Q4: Which coupling reagents are generally recommended for difficult couplings?
For challenging coupling reactions, modern onium-type reagents are often preferred over classic carbodiimides due to their higher reactivity and ability to suppress racemization.[2] Reagents such as HATU, HBTU, and COMU are known to be highly efficient, particularly for sterically hindered or electron-deficient amino acids.[2][3]
Troubleshooting Guide
Issue 1: Low Coupling Yield
Symptoms:
-
Low overall yield of the desired peptide.
-
Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to the starting material or truncated peptides.
-
A positive Kaiser test after the coupling step indicates the presence of unreacted free amines on the resin.[1]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reagent Activity | The electron-withdrawing nitro group may require a more potent coupling reagent. Switch from a carbodiimide-based method (e.g., DIC/HOBt) to a uronium/aminium or phosphonium salt-based reagent like HATU, HBTU, or COMU, which are generally more effective for difficult couplings.[2][3] |
| Incomplete Reaction | Extend the coupling reaction time. Monitor the reaction progress using a qualitative method like the Kaiser test. Consider performing a "double coupling," where the coupling step is repeated with a fresh portion of the activated amino acid and coupling reagent.[1] |
| Steric Hindrance/Aggregation | If the peptide sequence is prone to aggregation, this can physically block the reaction site. Try switching to a different solvent, such as N-methylpyrrolidone (NMP), or adding a chaotropic salt to disrupt secondary structures.[4] Microwave-assisted synthesis can also help to reduce aggregation and improve coupling efficiency.[5] |
| Suboptimal Reagent Equivalents | For difficult couplings, increasing the equivalents of the amino acid and coupling reagent (e.g., from 1.5 to 3 equivalents) can help drive the reaction to completion. |
Issue 2: Presence of Diastereomers
Symptoms:
-
High-performance liquid chromatography (HPLC) analysis of the purified peptide shows two closely eluting peaks with the same mass.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Use of Racemic Amino Acid | This is an inherent consequence of using this compound. The primary solution is to separate the diastereomers post-synthesis. |
| Difficult Diastereomer Separation | Optimize HPLC conditions for better separation. This can include using a shallower gradient, a different organic modifier (e.g., isopropanol instead of acetonitrile), or a column with a different stationary phase. In some cases, a chiral column may be necessary for effective separation. |
| Racemization of L-enantiomer | Even if you start with the pure L-enantiomer, some racemization can occur during the activation step, especially with certain coupling reagents or prolonged reaction times in the presence of a base.[6] To minimize this, use a coupling additive like HOBt or Oxyma, and avoid excessive pre-activation times. |
Data Presentation: Comparative Performance of Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) | Reported Yield (%) | Reference(s) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 | [2] |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | [2] |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | [2] |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | [2] |
| COMU | None | DIPEA | DMF | 15-30 | >99 | [2] |
| DCC | HOBt | None | DCM/DMF | 60-120 | Variable, generally lower for difficult couplings | [7] |
| DIC | HOBt | None | DCM/DMF | 60-120 | Variable, generally lower for difficult couplings | [7][8] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is recommended for difficult couplings where high efficiency is required.
Materials:
-
Resin-bound peptide with a free N-terminus
-
Fmoc-DL-Phe(4-NO2)-OH (3 equivalents)
-
HATU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a separate vessel, dissolve Fmoc-DL-Phe(4-NO2)-OH and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin-bound peptide.
-
Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes. For particularly difficult couplings, the reaction time can be extended.
-
Monitoring: Perform a Kaiser test to check for reaction completion. A negative result (yellow/colorless beads) indicates complete coupling.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: Standard Coupling using DIC/HOBt
This is a more traditional and cost-effective method, suitable for less challenging couplings.
Materials:
-
Resin-bound peptide with a free N-terminus
-
Fmoc-DL-Phe(4-NO2)-OH (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell and deprotect the resin-bound peptide according to standard solid-phase peptide synthesis (SPPS) protocols.
-
Coupling Mixture Preparation: In a separate vessel, dissolve Fmoc-DL-Phe(4-NO2)-OH and HOBt in a minimal amount of DMF.
-
Coupling Reaction: Add the amino acid/HOBt solution to the deprotected resin. Add DIC to the resin slurry.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's progress with a Kaiser test.
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF and DCM.
Visualizations
Caption: A generalized experimental workflow for the coupling of this compound.
Caption: A troubleshooting decision tree for addressing low coupling yields.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC
Welcome to the technical support center. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with peak tailing, specifically for the analysis of 4-nitrophenylalanine.
Troubleshooting Guide
Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a "tail" extending from the right side of the main peak. This can compromise resolution and lead to inaccurate quantification.[1][2][3] This guide will walk you through the most common causes and their solutions in a question-and-answer format.
Q1: My 4-nitrophenylalanine peak is tailing. What is the most likely cause?
A1: The most common cause of peak tailing for a compound like 4-nitrophenylalanine, which contains a basic amine group, is secondary interaction with the stationary phase.[4][5] Specifically, the positively charged amine group can interact with negatively charged residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[6][7][8] This creates a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction, causing some analyte molecules to elute later and form a tail.[4][7]
Q2: How can I confirm if secondary silanol interactions are the cause of the peak tailing?
A2: You can diagnose this issue by systematically modifying your mobile phase. The primary strategy is to suppress the ionization of the residual silanol groups.[4]
-
Lower the Mobile Phase pH: Silanol groups are acidic and become ionized (negatively charged) at a pH above ~3.0.[4][6] By lowering the mobile phase pH to a value between 2.5 and 3.0, you can ensure these groups are fully protonated (neutral), which minimizes the unwanted ionic interaction with the basic 4-nitrophenylalanine.[4][5]
-
Observe the Peak Shape: If the peak shape improves significantly (i.e., the tailing is reduced) at a lower pH, it strongly indicates that silanol interactions were the root cause.[4]
Q3: I lowered the pH, and the tailing improved but is not completely gone. What are my next steps?
A3: If lowering the pH helps but doesn't fully resolve the issue, you can implement several other strategies, often in combination.
-
Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of around 25 mM.[7] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your analyte.[7]
-
Increase Buffer Concentration: In some cases, increasing the ionic strength of your mobile phase buffer (e.g., from 10 mM to 25 mM phosphate buffer) can help mask residual silanol interactions and improve peak shape.[9]
-
Choose a Different Column:
-
End-Capped Columns: Use a column that is "end-capped."[4] End-capping is a process where the manufacturer treats the silica with a small silylating agent to block a majority of the residual silanol groups, reducing their availability for secondary interactions.[4][10]
-
Modern Base-Deactivated Columns: Modern columns, often labeled as Type B or base-deactivated, are made with higher purity silica with fewer metal contaminants and have more effective end-capping, which significantly reduces silanol activity.[5]
-
Hybrid or Polymer-Based Columns: Consider columns with hybrid silica-organic or purely polymeric stationary phases. These materials have fewer or no exposed silanol groups, offering excellent peak shape for basic compounds.[5][10]
-
Q4: Could something other than silanol interactions be causing the peak tailing?
A4: Yes, while silanol interactions are the most probable cause for 4-nitrophenylalanine, other factors can also lead to peak tailing for any compound.[1][11] Use the following workflow to diagnose other potential issues.
Troubleshooting Workflow for Peak Tailing
Caption: A workflow diagram for troubleshooting HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q: Can column overload cause my peak to tail?
A: Yes, while classic mass overload often leads to "fronting" peaks, it can sometimes cause tailing.[1][9] This happens when the concentration of the analyte is too high for the column to handle, leading to a non-linear relationship between the analyte and the stationary phase.
-
How to test: Dilute your sample by a factor of 10 and re-inject it. If the peak shape improves, you were likely overloading the column.[9][12]
-
Solution: Reduce the sample concentration or the injection volume.[11]
Q: My column is old. Could that be the problem?
A: Absolutely. Over time, the stationary phase of an HPLC column can degrade. Contaminants can irreversibly bind to the column inlet, or a void can form at the head of the column bed.[1] Both issues can disrupt the flow path and cause peak distortion, including tailing. If you suspect column degradation, replace it with a new column of the same type and see if the problem is resolved.[4]
Q: What is "extra-column volume" and can it cause tailing?
A: Extra-column volume refers to any volume the sample passes through outside of the column itself, such as in long connection tubing, poorly made fittings, or a large detector flow cell.[7] This volume contributes to band broadening and can cause tailing, especially for early eluting peaks.[1][9]
-
Solution: Ensure all tubing between the injector, column, and detector is as short as possible with a narrow internal diameter.[7] Check that all fittings are properly seated to avoid any dead volume.[13]
Q: How does the mobile phase pH relate to the pKa of 4-nitrophenylalanine?
A: The mobile phase pH is critical for ionizable compounds.[14][15] To ensure a single, stable ionic form during analysis, you should work at a pH that is at least 2 units away from the analyte's pKa.[14] If the mobile phase pH is too close to the pKa, the analyte can exist in both ionized and non-ionized forms, which have different retention behaviors, potentially leading to split or tailing peaks.[15][16]
Data Presentation: Impact of Mobile Phase pH
The following table summarizes the expected effect of adjusting mobile phase pH on the peak shape of a basic compound like 4-nitrophenylalanine on a standard C18 silica column.
| Mobile Phase pH | Silanol Group State | 4-Nitrophenylalanine Amine Group State | Expected Interaction | Resulting Peak Asymmetry (As) |
| 7.0 | Deprotonated (SiO-) | Protonated (NH3+) | Strong Ionic Interaction | High (> 2.0)[4] |
| 4.5 | Partially Ionized | Protonated (NH3+) | Moderate Ionic Interaction | Moderate (~1.5 - 2.0) |
| 3.0 | Protonated (SiOH) | Protonated (NH3+) | Minimal Ionic Interaction | Good (~1.1 - 1.3) [4] |
Peak Asymmetry (As) is calculated at 10% of the peak height. A value of 1.0 represents a perfectly symmetrical peak. Values greater than 1.2 are generally considered tailing.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol describes how to lower the mobile phase pH to minimize silanol interactions.
-
Prepare Aqueous Buffer: Prepare a 20 mM phosphate or formate buffer. For a pH of 3.0, phosphoric acid or formic acid are good choices.
-
Adjust pH: While stirring the aqueous buffer, slowly add an appropriate acid (e.g., phosphoric acid) or base until the pH meter reads 3.0.
-
Mix Mobile Phase: Mix the pH-adjusted aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 v/v).
-
Filter and Degas: Filter the final mobile phase through a 0.45 µm filter and degas it using sonication or vacuum filtration.
-
Equilibrate System: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes before injecting your sample to ensure the column is fully equilibrated.
Visualization of Tailing Mechanism
The following diagram illustrates how secondary interactions between 4-nitrophenylalanine and residual silanol groups on the stationary phase cause peak tailing.
Caption: Mechanism of peak tailing due to secondary silanol interactions.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. chromacademy.com [chromacademy.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. shodexhplc.com [shodexhplc.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. mastelf.com [mastelf.com]
- 13. support.waters.com [support.waters.com]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 16. acdlabs.com [acdlabs.com]
optimizing storage conditions for H-DL-Phe(4-NO2)-OH powder
This technical support center provides guidance on the optimal storage, handling, and quality control of H-DL-Phe(4-NO2)-OH powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound powder?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. It is crucial to store the powder in a tightly sealed container to protect it from moisture.[1][2][3] Unwanted moisture can lead to clumping, degradation, and microbial growth, compromising the quality of the powder.[4][5] Additionally, the powder should be protected from light, as nitroaromatic compounds can be light-sensitive and undergo photochemical degradation.[6][7]
Q2: How should I store solutions of this compound?
Once dissolved in a solvent, solutions of this compound should be stored at -80°C for a maximum of 6 months, or at -20°C for up to 1 month.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution into smaller, single-use volumes.
Q3: What are the signs of degradation of this compound powder?
Visual signs of degradation can include a change in color from its typical white to yellow appearance, or clumping of the powder, which may indicate moisture absorption.[1][4] Chemically, degradation can manifest as the appearance of additional spots on a Thin Layer Chromatography (TLC) plate or extra peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram.
Q4: What are the potential consequences of using degraded this compound in my experiments?
Using degraded this compound can lead to a variety of experimental issues. In peptide synthesis, it can result in lower yields, failed couplings, or the incorporation of impurities into the peptide sequence.[1][8] In cell culture experiments, the presence of impurities or degradation byproducts could lead to unexpected biological effects or cytotoxicity.[9][10] For biochemical and enzymatic assays, degraded material can cause inconsistent results, high background signals, or altered kinetics.
Data Presentation: Storage Condition Summary
| Storage Form | Temperature | Duration | Key Considerations |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container in a dry environment. |
| 4°C | Up to 2 years | Store in a tightly sealed, light-resistant container in a dry environment. | |
| In Solvent | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
| Issue Encountered in Experiment | Potential Cause Related to this compound | Recommended Solution |
| Low yield in peptide synthesis | Degraded this compound leading to incomplete coupling. | Confirm the purity of the this compound powder using HPLC or TLC before use. Use fresh, properly stored material. |
| Unexpected peaks in HPLC/MS analysis of final product | Presence of impurities in the this compound starting material or its degradation products. | Analyze the this compound powder by HPLC or TLC to check for impurities. If impurities are present, purify the powder or obtain a new batch. |
| Inconsistent results in biological assays | Variability in the purity or integrity of this compound between batches or due to improper storage. | Always use this compound from the same batch for a series of related experiments. Ensure consistent and proper storage conditions. Perform a quality control check (e.g., TLC) before starting a new set of experiments. |
| Powder is clumpy or discolored | The powder has likely been exposed to moisture or light, leading to potential degradation. | Do not use the powder. Discard it and obtain a fresh, properly stored batch to ensure the integrity of your experiments. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound powder. Method optimization may be required depending on the specific HPLC system and column used.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound powder.
-
Dissolve the powder in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with Mobile Phase A.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 274 nm (due to the nitro group).
-
Column Temperature: 25°C.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components.
-
Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol describes a simple and rapid method to check the purity of this compound powder.
-
Preparation of TLC Plate and Chamber:
-
Use a silica gel 60 F254 TLC plate.
-
With a pencil, lightly draw a baseline about 1 cm from the bottom of the plate.
-
Prepare the mobile phase by mixing n-butanol, acetic acid, and water in a ratio of 4:1:1 (v/v/v).
-
Pour the mobile phase into a TLC chamber to a depth of about 0.5 cm and cover the chamber to allow the atmosphere to saturate.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a small amount of methanol or a mixture of water and acetonitrile.
-
-
Spotting and Development:
-
Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Allow the spot to dry completely.
-
Place the TLC plate into the saturated chamber and close the lid.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under UV light (254 nm). This compound should appear as a dark spot.
-
Alternatively, the plate can be stained with a ninhydrin solution and gently heated. Amino acids will appear as purple spots.[11][12][13]
-
A pure compound should ideally show a single spot. The presence of additional spots indicates impurities.
-
Calculate the Retention Factor (Rf) value for the main spot (Rf = distance traveled by the spot / distance traveled by the solvent front).
-
Mandatory Visualizations
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.abcam.com [docs.abcam.com]
- 4. solids-solutions.com [solids-solutions.com]
- 5. apdynamics.com [apdynamics.com]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Organic photochemistry. Part VIII. The photochemical reduction of nitro-compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 9. Amino acid abundance and composition in cell culture medium affects trace metal tolerance and cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of amino acid analogues on protein synthesis and degradation in isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 12. vlab.amrita.edu [vlab.amrita.edu]
- 13. crsubscription.com [crsubscription.com]
Technical Support Center: H-DL-Phe(4-NO2)-OH Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the synthesis of H-DL-Phe(4-NO2)-OH (4-nitro-DL-phenylalanine).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method is the direct nitration of DL-phenylalanine using a nitrating mixture, typically composed of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃). This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the phenyl ring of phenylalanine.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The main byproducts are positional isomers of the desired product. Since the amino acid backbone is an ortho-, para-directing group, you can expect the formation of:
-
H-DL-Phe(2-NO₂)-OH (2-nitro-DL-phenylalanine): The ortho-isomer.
-
H-DL-Phe(3-NO₂)-OH (3-nitro-DL-phenylalanine): The meta-isomer, though typically formed in smaller quantities. Additionally, harsh reaction conditions can lead to the formation of condensation or degradation products, which may appear as a dark-colored tar-like substance.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside a standard of the starting material (DL-phenylalanine), you can observe the consumption of the starting material and the appearance of new spots corresponding to the product and byproducts. A suggested TLC system is a mobile phase of butanol, acetic acid, and water.
Q4: What analytical techniques are recommended for confirming the product and identifying byproducts?
A4:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure and identifying the isomeric purity. The aromatic region of the spectrum will show distinct patterns for the ortho-, meta-, and para-substituted rings.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity and can effectively separate the different isomers, allowing for an accurate determination of the product-to-byproduct ratio.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guide
Problem 1: Low Yield of the Desired 4-Nitro Product
| Possible Cause | Troubleshooting Steps |
| Inappropriate Reaction Temperature | Temperature significantly influences the ratio of isomers. Lower temperatures (e.g., 0-5 °C) generally favor the formation of the para-isomer (the desired product) over the ortho-isomer. Conversely, higher temperatures can increase the formation of byproducts and lead to degradation.[2] |
| Incorrect Acid Ratio or Concentration | The ratio of H₂SO₄ to HNO₃ is crucial. A common ratio is 2:1 by volume.[3] Using acids that are not sufficiently concentrated can lead to an incomplete reaction. |
| Insufficient Reaction Time | While the reaction is typically fast, ensure it has proceeded to completion by monitoring with TLC. Reaction times can range from minutes in a tubular reactor to several hours in a batch reactor.[3] |
| Losses During Work-up and Purification | Significant amounts of product can be lost during neutralization, filtration, and recrystallization. Ensure pH is carefully adjusted during work-up and that the appropriate solvents are used for washing and recrystallization to minimize loss. |
Problem 2: The Reaction Mixture Turned Dark Brown or Black
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | This is a common cause of charring and decomposition. The nitration of phenylalanine is an exothermic reaction. It is critical to maintain low temperatures, especially during the addition of the nitrating agent. Use an ice bath and add the nitrating mixture slowly and portion-wise. |
| Oxidation of the Amino Acid | The strong oxidizing nature of nitric acid can lead to the degradation of the starting material, especially at elevated temperatures. Protecting the amino group prior to nitration can mitigate this, although it adds extra steps to the synthesis.[4] |
Problem 3: Difficulty in Removing Isomeric Byproducts
| Possible Cause | Troubleshooting Steps |
| Similar Solubility of Isomers | The ortho- and para-isomers can have similar solubilities in many solvents, making separation by simple recrystallization challenging. |
| Ineffective Purification Method | A single purification step may not be sufficient. |
| Fractional Recrystallization: This is the most common method for separating the isomers. It relies on the slight differences in their solubility. A detailed protocol is provided below. | |
| pH Adjustment: Carefully adjusting the pH of the aqueous solution during work-up can sometimes aid in the selective precipitation of the desired isomer. The isoelectric points of the isomers may differ slightly. | |
| Column Chromatography: While more resource-intensive, silica gel column chromatography can be effective for separating the isomers if recrystallization fails. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 20 mL of concentrated sulfuric acid (98%). Cool the acid to 0 °C.
-
Addition of Phenylalanine: Slowly add 8.3 g (0.05 mol) of DL-phenylalanine to the cold sulfuric acid while stirring. Continue stirring until all the phenylalanine has dissolved.
-
Nitration: In a separate beaker, prepare the nitrating mixture by combining 20 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid (70%). Cool this mixture in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the phenylalanine solution, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress using TLC (Mobile phase: n-butanol:acetic acid:water = 4:1:1).
-
Work-up: Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the resulting solution to a pH of 7-8 by the slow addition of an aqueous ammonia solution. The product will precipitate out as a solid.
-
Isolation: Filter the crude product using a Buchner funnel and wash it with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C.
Protocol 2: Purification by Fractional Recrystallization
-
Dissolution: Dissolve the crude, dry product in a minimum amount of boiling water. The solubility of 4-nitrophenylalanine in water is low, so a significant volume may be required.
-
Hot Filtration (Optional): If insoluble impurities (e.g., tar) are present, perform a hot gravity filtration to remove them.
-
First Cooling: Allow the solution to cool slowly to room temperature. The para-isomer (this compound) is generally less soluble and should crystallize out first.
-
Isolation of Product: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold water, followed by a wash with cold ethanol to remove residual water and soluble impurities.
-
Purity Check: Check the purity of the crystals and the mother liquor by TLC or HPLC. If significant amounts of the ortho-isomer are still present, a second recrystallization may be necessary.
-
Drying: Dry the purified crystals in a vacuum oven.
Quantitative Data
The yield and isomeric ratio are highly dependent on the reaction conditions. The following table summarizes data from literature to illustrate these effects.
| Reactor Type | Temperature (°C) | Reaction Time | H₂SO₄:HNO₃ Ratio (v/v) | Yield of 4-nitro-L-phenylalanine | Reference |
| Batch Reactor | 0 | 3 hours | 2:1 | 65.2% | [3] |
| Tubular Reactor | 50 | 5 minutes | 2:1 | 80.9% | [3] |
Note: The use of a tubular reactor can significantly reduce reaction time and suppress the formation of dimerization byproducts.[3]
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Purification Workflow for this compound
Caption: Step-by-step workflow for the purification of this compound by fractional recrystallization.
References
Technical Support Center: Characterization of H-DL-Phe(4-NO2)-OH Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with H-DL-Phe(4-NO2)-OH (DL-4-nitrophenylalanine) and peptides incorporating this amino acid. This resource provides troubleshooting guides and answers to frequently asked questions to address common challenges encountered during synthesis, purification, and characterization.
Frequently Asked Questions (FAQs)
Synthesis and Purity
Q1: My synthesis of a peptide containing Phe(4-NO2) resulted in low yield and significant impurities. What are the common pitfalls?
A1: Low yields and impurities during the synthesis of nitrated peptides can stem from several factors. The nitration of phenylalanine itself can produce by-products, such as L-2-nitrophenylalanine, which can lead to condensation products.[1] During solid-phase peptide synthesis (SPPS), the nitro group can be sensitive to certain cleavage conditions. Common impurities include deletion peptides, truncated sequences, and peptides with incompletely removed protecting groups.[2] Optimizing the coupling and cleavage steps is crucial for minimizing these side products.
Q2: How can I effectively purify my this compound containing peptide?
A2: The standard and most effective method for purifying peptides containing 4-nitrophenylalanine is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] A C18-modified silica column is typically used. The separation relies on the hydrophobicity of the peptide. A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase (often with 0.1% trifluoroacetic acid - TFA) is used to elute the peptide and separate it from more polar or less polar impurities.[2] Fractions should be collected and analyzed by analytical HPLC and mass spectrometry to confirm the purity and identity of the target peptide before pooling and lyophilization.
Mass Spectrometry (MS)
Q3: I am having trouble identifying my Phe(4-NO2)-containing peptide using MALDI-TOF MS. I see a complex pattern of peaks instead of a clear molecular ion.
A3: The nitro group in 4-nitrophenylalanine is known to be "unfriendly" in mass spectrometry, particularly with UV-laser MALDI-MS.[3][4] The high energy from the laser can cause photochemical decomposition of the nitro group. This results in a characteristic pattern of ions, including the expected protonated molecular ion [M+H]+, but also prominent ions corresponding to the loss of one oxygen atom [M+H-16]+ and two oxygen atoms [M+H-32]+.[5] Recognizing this pattern can actually help confirm the presence of the nitrotyrosine modification. Using a matrix like sinapinic acid may be more effective than 2,5-dihydroxybenzoic acid for analyzing nitropeptides.[4]
Q4: My MS/MS fragmentation (CID) of a nitrated peptide is poor and doesn't provide a clear sequence. How can I improve it?
A4: Peptides containing a nitro group may require higher collision energy for optimal fragmentation compared to their unmodified counterparts.[4] If Collision-Induced Dissociation (CID) yields poor results, consider alternative fragmentation methods such as Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD), which can provide complementary data and may be less prone to neutral losses from the nitro group.[4] Additionally, issues like incorrect precursor charge state assignment or the presence of co-eluting species can interfere with fragmentation and should be investigated.[6]
Q5: I see unexpected peaks at [M+H-16] and [M+H-32] in my MALDI-MS spectrum. What do they represent?
A5: These peaks are characteristic artifacts of UV-laser MALDI-MS analysis of peptides containing a nitro group.[5] The peak at [M+H-16] corresponds to the loss of one oxygen atom from the nitro group, and the peak at [M+H-32] represents the loss of two oxygen atoms. At lower abundances, you might also see ions suggesting the formation of hydroxylamine and amine derivatives.[5] These laser-induced decomposition patterns are a hallmark of nitrated peptides and can aid in their identification.
Chromatography (HPLC)
Q6: The retention time of my nitrated peptide on RP-HPLC is different from the unmodified version. Why is this?
A6: The introduction of a nitro group (-NO2) onto the phenylalanine side chain alters the peptide's overall polarity and hydrophobicity. This change predictably affects its interaction with the stationary phase (e.g., C18) in RP-HPLC. The nitro group can increase the polarity of the side chain, potentially leading to a shorter retention time compared to the unmodified peptide under identical conditions. However, the exact shift depends on the peptide's overall sequence and structure. It has been observed that the reduction of the nitro group to an amino group leads to a reproducible shift towards lower hydrophobicity (earlier elution).[7]
Q7: I'm observing peak tailing or broad peaks during HPLC purification. What are the likely causes?
A7: Peak tailing and broadening can be caused by several factors. Common causes include peptide aggregation, poor solubility in the mobile phase, or secondary interactions with the stationary phase.[8] To address this, try modifying the mobile phase composition, such as by increasing the concentration of the organic modifier or adjusting the pH. Ensuring the crude peptide is fully dissolved before injection is also critical. Operating at a slightly elevated temperature (e.g., 30-40°C) can sometimes improve peak shape by reducing viscosity and improving mass transfer.
Solubility and Stability
Q8: My Phe(4-NO2)-containing peptide has poor solubility. How can I improve it?
A8: Peptide solubility is highly dependent on its amino acid sequence, length, and the presence of modifications.[8] If your peptide is poorly soluble, first try common solvents like water, DMSO, or DMF. For peptides with a net charge, adjusting the pH of the aqueous solution can significantly improve solubility. If aggregation is suspected, denaturing agents like guanidine hydrochloride or urea might be necessary, though this is more common for larger proteins.[9] For purification, ensure the peptide is fully dissolved in the initial mobile phase before loading it onto the HPLC column.
Q9: What are the best practices for storing this compound and peptides containing it to ensure long-term stability?
A9: To ensure long-term stability, this compound powder should be stored at -20°C.[10][11] Once in solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[12] Similarly, peptides containing this residue should be stored lyophilized (as a powder) at -20°C or lower in a sealed, moisture-proof container.[13] Avoid repeated freeze-thaw cycles of peptide solutions, as this can lead to degradation. It is best to aliquot the stock solution into single-use vials before freezing.[10][11]
Quantitative Data Summary
Table 1: Common Ions and Fragments in Mass Spectrometry of Peptides Containing Phe(4-NO2)
| Ion/Fragment Description | Mass Shift / m/z Value | Typical MS Method | Significance |
| Nitration of Phenylalanine | +45.00 Da | ESI-MS, MALDI-MS | Confirms the presence of the -NO2 group replacing -H on the phenyl ring. |
| Loss of one oxygen atom | [M+H-16]+ | UV-MALDI-MS | A common laser-induced artifact characteristic of nitropeptides.[5] |
| Loss of two oxygen atoms | [M+H-32]+ | UV-MALDI-MS | Another common laser-induced artifact, often seen with the -16 Da loss.[5] |
| Immonium ion of Nitrotyrosine | m/z 181.06 | ESI-MS/MS | A characteristic fragment ion used for precursor ion scanning to selectively detect nitrated peptides.[4] |
Table 2: Typical RP-HPLC Parameters for Analysis and Purification
| Parameter | Typical Setting | Purpose |
| Stationary Phase | C18 silica, 3-5 µm particle size | Standard for peptide separation based on hydrophobicity.[2] |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase, provides acidic conditions for good peak shape.[2] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic phase, elutes peptides from the column.[2] |
| Gradient | 5-65% B over 30-60 minutes | Gradually increases hydrophobicity of the eluent to separate peptides.[14] |
| Flow Rate | 0.5-1.0 mL/min (Analytical), 10-20 mL/min (Preparative) | Adjusted based on column diameter and scale. |
| Detection Wavelength | 214-220 nm (Peptide Bond), ~360 nm (Nitro group) | 220 nm for general peptide detection; 360 nm can be used for specific detection of nitro-containing peptides under acidic conditions.[3] |
Experimental Protocols
Protocol 1: Peptide Mass Fingerprinting (PMF) using MALDI-TOF MS
This protocol outlines the general steps for identifying a protein or large peptide after enzymatic digestion, a common workflow in proteomics.
-
Protein Isolation: Isolate the protein of interest, typically using 1D or 2D gel electrophoresis.[15]
-
Enzymatic Digestion:
-
Excise the protein band from the gel.
-
Destain, reduce, and alkylate the protein.
-
Digest the protein with a specific protease (e.g., trypsin) overnight to generate a mixture of smaller peptides.[16]
-
-
Sample Preparation for MALDI-MS:
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion reflectron mode. The instrument will measure the mass-to-charge ratio (m/z) of the peptides.[16]
-
-
Database Searching:
-
Generate a peak list of the peptide masses from the spectrum.
-
Submit this peak list to a database search engine (e.g., Mascot, ProFound). The software performs an in silico digestion of proteins in a sequence database with the same enzyme used experimentally.[15]
-
The program compares the experimental peptide mass list to the theoretical lists to find the best protein match.
-
Protocol 2: Standard Protocol for RP-HPLC Purification
This protocol provides a standard method for purifying a synthesized peptide containing this compound.
-
System Preparation:
-
Prepare Mobile Phase A (e.g., 0.1% TFA in HPLC-grade water) and Mobile Phase B (e.g., 0.1% TFA in HPLC-grade acetonitrile).
-
Degas both mobile phases thoroughly.
-
Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent. The initial mobile phase is ideal, but if solubility is low, a small amount of ACN or DMSO may be required.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the equilibrated column.
-
Run a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% B to 65% B over 40-60 minutes.[14]
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peaks observed in the chromatogram.
-
-
Purity Analysis and Final Steps:
-
Analyze the purity of each collected fraction using analytical HPLC and confirm the mass by MS.
-
Pool the fractions that contain the target peptide at the desired purity level (>95% is common).
-
Lyophilize (freeze-dry) the pooled fractions to obtain the final purified peptide as a white, fluffy powder.[2]
-
Visualized Workflows and Logic Diagrams
Caption: Troubleshooting workflow for low peptide identification rates in mass spectrometry.
Caption: Workflow for the synthesis and purification of a peptide containing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MS Behavior of Nitrated Peptides [ebrary.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pepamino.com [pepamino.com]
- 14. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide mass fingerprinting - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
how to prevent racemization of H-DL-Phe(4-NO2)-OH
Welcome to the Technical Support Center. This guide provides detailed information on preventing the racemization of 4-nitrophenylalanine during chemical synthesis.
Clarification on H-DL-Phe(4-NO2)-OH
It is important to clarify the nomenclature this compound. The "DL" designation indicates that the product is a racemic mixture, containing equal amounts of the D- and L-enantiomers. Racemization is the process by which a pure enantiomer (like L-4-nitrophenylalanine) is converted into a mixture of both D and L forms. Therefore, one cannot "prevent racemization" of a substance that is already a racemic mixture.
This guide will proceed under the assumption that you are starting with a pure enantiomer, such as H-L-Phe(4-NO2)-OH , and wish to prevent its conversion to the D-form during your experimental procedures, particularly during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A: Racemization is the process where a chiral amino acid loses its stereochemical integrity, converting from a pure L- or D-enantiomer into a mixture of both.[1] In peptide synthesis, this leads to the formation of undesirable diastereomeric peptides, which can be difficult to separate from the target peptide and may alter its biological properties.[1]
Q2: Why is H-L-Phe(4-NO2)-OH particularly susceptible to racemization?
A: Phenylalanine itself is an amino acid known to be prone to racemization.[1] The presence of a strong electron-withdrawing nitro group (-NO2) on the phenyl ring increases the acidity of the alpha-proton (α-H). This makes the proton easier to abstract by a base, which is a key step in one of the main racemization pathways.[2]
Q3: What are the primary mechanisms of racemization during peptide synthesis?
A: There are two main pathways for racemization during peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a planar oxazolone intermediate. This intermediate can be deprotonated and reprotonated at the alpha-carbon, leading to a loss of stereochemical purity.[1]
-
Direct Enolization: A base directly abstracts the proton from the alpha-carbon of the activated amino acid residue, forming a planar enolate intermediate. Reprotonation can then occur from either side, leading to racemization.[2]
Q4: How can I detect and quantify racemization of my 4-nitrophenylalanine residue?
A: The most reliable method for quantifying racemization is through chiral chromatography, specifically chiral High-Performance Liquid Chromatography (HPLC).[3] After cleaving the peptide from the resin and hydrolyzing it back to its constituent amino acids, you can use a chiral HPLC column to separate and quantify the amounts of the L- and D-enantiomers of 4-nitrophenylalanine.[1]
Troubleshooting Guide: Racemization During Peptide Coupling
Problem: You have detected a significant percentage of the D-isomer of 4-nitrophenylalanine in your final peptide product.
This guide provides potential causes and solutions to mitigate this issue.
| Potential Cause | Explanation | Recommended Solution(s) |
| Inappropriate Coupling Reagent | Carbodiimide reagents like DCC or DIC, when used alone, are known to cause significant racemization by forming a highly reactive O-acylisourea intermediate.[4][5] | Use a racemization-suppressing additive. Always use carbodiimides (e.g., DIC) in combination with an additive like Oxyma, HOAt, or HOBt.[6][7] Switch to a different coupling reagent. Consider using modern uronium/aminium salt reagents like HBTU, but always in conjunction with an additive like HOBt for best results.[4][8] |
| Excessive or Strong Base | The presence of a base, especially a strong one, is a primary factor in causing racemization via both the oxazolone and direct enolization pathways.[2][6] | Use a weaker, sterically hindered base. N-methylmorpholine (NMM) is often a better choice than N,N-diisopropylethylamine (DIEA).[6] Optimize base concentration. Use the minimum amount of base necessary to facilitate the reaction, typically 1-2 equivalents.[1] |
| High Reaction Temperature | Higher temperatures provide the activation energy needed for racemization to occur and accelerate the process.[1][3] | Lower the reaction temperature. Perform the coupling reaction at a lower temperature, such as 0°C, especially during the initial activation and coupling phase.[1] |
| Solvent Polarity | The polarity of the solvent can influence the stability of the intermediates that lead to racemization. | Use less polar solvents. Where possible, using less polar solvents such as dichloromethane (DCM) or mixtures of DMF with DCM may help reduce racemization.[1] However, this must be balanced with reagent solubility and resin swelling. |
| Prolonged Activation Time | Leaving the amino acid in its activated state for an extended period before coupling increases the opportunity for racemization. | Use in situ activation. Add the coupling reagent to the mixture of the protected amino acid and additive, and after a short pre-activation time (1-5 minutes), add this solution directly to the resin.[1] |
Data Presentation: Effect of Additives on Racemization
Table 1: Percentage of D-isomer formation for the coupling of Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu using various coupling agents.
| Coupling Reagent | Additive | % D-Isomer (Racemization) |
| DIC | None | High (not recommended) |
| HBTU | None | ~5.0% |
| DIC | HOBt | ~1.5% |
| DIC | HOAt | ~0.5% |
| DIC | Oxyma Pure | < 0.5% |
Data is representative and compiled based on the general findings in peptide chemistry literature, such as those cited in BenchChem technical documents.[1] Additives like HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[6]
Experimental Protocols
Low-Racemization Protocol for Coupling Fmoc-L-Phe(4-NO2)-OH in SPPS
This protocol is designed to minimize racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-L-Phe(4-NO2)-OH (3-5 equivalents)
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3-5 equivalents)
-
Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed using standard protocols (e.g., 20% piperidine in DMF).
-
Thoroughly wash the deprotected peptide-resin with DMF (5-7 times) to remove all residual piperidine.
-
-
Amino Acid Activation (in situ):
-
In a separate reaction vessel, dissolve Fmoc-L-Phe(4-NO2)-OH (3-5 eq.) and Oxyma Pure (3-5 eq.) in DMF.
-
Add DIC (3-5 eq.) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. Do not exceed 5 minutes.
-
-
Coupling:
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. For this sensitive residue, consider performing the coupling at 0°C for the first 30 minutes before allowing it to warm to room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), the coupling is incomplete and may need to be repeated.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting racemization issues encountered during peptide synthesis.
Caption: Troubleshooting workflow for addressing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Design: Principles & Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Technical Support Center: pH Optimization for Reactions Involving H-DL-Phe(4-NO2)-OH
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing reaction conditions, troubleshooting common issues, and understanding the stability of H-DL-Phe(4-NO2)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it as a solid powder under the following conditions:
-
Temperature: For long-term storage (up to 3 years), -20°C is recommended. For shorter periods (up to 2 years), 4°C is acceptable.
-
Light: Protect the compound from light by storing it in an amber vial or a dark place, as nitro-aromatic compounds can be light-sensitive.
-
Atmosphere: While not always necessary for the solid, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent potential degradation from atmospheric moisture and oxygen.
For solutions, it is best to prepare them fresh. If storage is necessary, aliquot the solution and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Q2: How do I dissolve this compound?
A2: this compound exhibits poor solubility in neutral aqueous solutions. Its solubility is significantly increased at higher pH. A common procedure is to dissolve the compound in 1 M NaOH to a concentration of 25 mg/mL, with the pH adjusted to 12.[1][2][3] For reactions requiring different pH values, a stock solution can be prepared in a suitable organic solvent like DMSO or DMF, and then added to the reaction buffer. However, always check for the compatibility of the solvent with your reaction conditions.
Q3: What is the optimal pH for peptide coupling reactions with this compound?
A3: The optimal pH for peptide coupling is a balance between maximizing the nucleophilicity of the amine group and minimizing side reactions.
-
Amine Nucleophilicity: The amino group of this compound needs to be in its deprotonated, nucleophilic form to react with an activated carboxylic acid. This is favored at a pH above the pKa of the α-amino group.
-
Carboxylic Acid Activation: The carboxylic acid group of the coupling partner is typically activated using reagents that work well under neutral to slightly basic conditions.
-
Side Reactions: At high pH, side reactions such as racemization can become more prevalent. Conversely, at very low pH, the amino group is protonated and non-nucleophilic, halting the reaction.
Generally, a pH range of 7.5 to 8.5 is a good starting point for many standard peptide coupling reactions. However, the optimal pH can be influenced by the specific coupling reagents and the nature of the peptide sequence.
Q4: I am observing a yellow or brown color in my reaction mixture. What does this indicate?
A4: A change in color to a yellowish or brownish hue can be an indicator of the degradation of nitro-aromatic compounds.[2] This can be caused by exposure to light, elevated temperatures, or incompatible pH conditions. If you observe a color change, it is advisable to verify the integrity of your compound using an analytical method like HPLC.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility of this compound | The compound is poorly soluble in neutral aqueous solutions. | Dissolve the compound in a small amount of a compatible organic solvent (e.g., DMSO, DMF) before adding it to the reaction mixture. Alternatively, for aqueous reactions, prepare a stock solution in a basic solution (e.g., 1 M NaOH, pH 12) and then carefully adjust the pH of the final reaction mixture. |
| Low Reaction Yield | Suboptimal pH leading to a protonated (non-nucleophilic) amine group. | Increase the pH of the reaction mixture. A pH range of 7.5-8.5 is generally recommended for peptide coupling. Perform a pH optimization study by running the reaction at different pH values (e.g., 7.0, 7.5, 8.0, 8.5). |
| Degradation of this compound. | Ensure the reaction is protected from light and excessive heat. Use freshly prepared solutions. Confirm the purity of your starting material. | |
| Presence of Impurities or Side Products | Racemization at the α-carbon. | Avoid excessively high pH and prolonged reaction times. Consider using a milder base or an alternative coupling reagent known to suppress racemization. |
| Degradation of the nitro group. | Avoid harsh acidic or basic conditions, especially at elevated temperatures. Perform the reaction at room temperature or below if possible. | |
| Inconsistent Experimental Results | Degradation of this compound stock solution over time. | Prepare fresh solutions of this compound for each experiment. If a stock solution must be used, validate its stability over the intended period of use by analytical methods (e.g., HPLC). |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Conditions | Reference |
| 1 M NaOH | 25 mg/mL (118.94 mM) | Ultrasonic and adjust pH to 12 | [1][2][3] |
Table 2: General Stability of Nitro-Aromatic Compounds under Stress Conditions (Illustrative)
| Condition | Observation | Potential Degradation Pathway |
| Acidic (e.g., 0.1 N HCl, 60°C) | Potential for degradation. | Hydrolysis of the peptide bond or modification of the nitro group. |
| Basic (e.g., 0.1 N NaOH, RT) | Potential for degradation and color change. | Hydrolysis, elimination, or other base-catalyzed side reactions. |
| Oxidative (e.g., H₂O₂, RT) | Potential for degradation. | Oxidation of the amino acid backbone or the aromatic ring. |
| Photolytic (Exposure to UV light) | Color change (yellowing/browning). | Photodegradation leading to various byproducts. |
| Thermal (e.g., 60°C) | Potential for degradation. | Thermal decomposition. |
Note: This data is representative of nitro-aromatic compounds and should be considered as general guidance. Specific stability studies for this compound are recommended for critical applications.
Experimental Protocols
Protocol 1: General Procedure for pH Optimization of a Peptide Coupling Reaction
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMF or DMSO) at a concentration of 100 mM.
-
Prepare a stock solution of the N-protected amino acid to be coupled in the same solvent at 100 mM.
-
Prepare a stock solution of the coupling reagent (e.g., HATU) at 100 mM and a stock solution of a base (e.g., DIPEA) at 200 mM, both in the same organic solvent.
-
-
Reaction Setup:
-
In separate reaction vials, add the N-protected amino acid solution (1 equivalent).
-
Add the this compound solution (1.1 equivalents).
-
Add the coupling reagent solution (1.1 equivalents).
-
Prepare a series of buffers at different pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) using a suitable buffer system (e.g., phosphate or borate buffer).
-
Add the appropriate buffer to each vial to achieve the desired final concentration.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the base (2 equivalents) to each vial.
-
Stir the reactions at room temperature.
-
Monitor the progress of the reaction at different time points (e.g., 1, 2, 4, and 24 hours) by a suitable analytical method such as LC-MS or HPLC.
-
-
Analysis:
-
Quench the reaction at the final time point.
-
Analyze the crude reaction mixtures to determine the yield of the desired dipeptide and the formation of any byproducts.
-
Identify the pH that provides the best balance of reaction rate and purity.
-
Visualizations
Caption: pH effect on amino acid reactivity.
Caption: Workflow for pH optimization.
References
Validation & Comparative
A Comparative Analysis: H-DL-Phe(4-NO2)-OH vs. L-p-Nitrophenylalanine
Published: December 7, 2025
This guide provides a detailed, data-driven comparison of H-DL-Phe(4-NO2)-OH, the racemic mixture of p-Nitrophenylalanine, and its pure enantiomer, L-p-Nitrophenylalanine. The information presented is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.
Introduction: The Significance of Stereochemistry
This compound is a racemic mixture containing equal amounts of D- and L-p-Nitrophenylalanine. L-p-Nitrophenylalanine is the isolated, biologically relevant L-isomer. While chemically identical in an achiral environment, their behavior in stereospecific biological systems differs significantly. This guide will explore these differences through a review of their physicochemical properties, biological activity, and applications, supported by experimental data and protocols.
Physicochemical Properties: A Quantitative Comparison
The primary physical distinction between a racemic mixture and a pure enantiomer is optical activity. As a pure enantiomer, L-p-Nitrophenylalanine rotates plane-polarized light, a property absent in the racemic this compound. Other properties such as melting point and solubility also typically differ between a racemate and its constituent enantiomers.
| Property | This compound (Racemate) | L-p-Nitrophenylalanine (L-Enantiomer) | Significance |
| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ | Identical |
| Molecular Weight | 210.19 g/mol | 210.19 g/mol | Identical |
| Appearance | Off-white to yellow crystalline powder | Off-white to yellow crystalline powder | Similar |
| Melting Point | ~238-242 °C (decomposes) | ~255-259 °C (decomposes) | The difference in melting point reflects distinct crystal lattice structures. |
| Optical Rotation | 0° | [α]²⁰/D ~ -25° (c=1 in 1M HCl) | The key differentiating property; the racemate is optically inactive. |
| Solubility | Sparingly soluble in water | Sparingly soluble in water | Generally similar, but can vary depending on the solvent. |
Biological Activity and Applications
The most profound differences between the L-isomer and the DL-racemate emerge in biological contexts. Biological systems, such as enzymes and receptors, are chiral and therefore interact differently with enantiomers.
-
L-p-Nitrophenylalanine: As an L-amino acid analog, this isomer is often recognized by biological machinery. It is widely used as an unnatural amino acid for incorporation into proteins, enabling studies of protein structure and function, and as a building block in the synthesis of enzyme inhibitors and other pharmaceuticals. Its biological activity is specific and potent.
-
This compound: The presence of the D-isomer in the racemic mixture complicates its biological use. The D-isomer is typically biologically inactive or may exhibit different, sometimes antagonistic or toxic, effects. Therefore, the racemate's overall biological potency is effectively halved, and it introduces a confounding variable in biological assays. It is primarily used as a cost-effective starting material in chemical syntheses where stereochemistry is not critical or will be resolved in a later step.
The workflow for evaluating and choosing between these two compounds for a research application is outlined below.
Caption: Decision workflow for selecting between L- and DL-p-Nitrophenylalanine.
Experimental Protocols
To quantitatively assess the difference in biological activity, a competitive enzyme inhibition assay can be employed. Below is a generalized protocol for comparing the inhibitory effects of L-p-Nitrophenylalanine and this compound on a model enzyme, such as a protease that recognizes phenylalanine residues.
Protocol: Competitive Enzyme Inhibition Assay
Objective: To determine and compare the inhibitory constant (Ki) of L-p-Nitrophenylalanine and this compound against a target enzyme.
Materials:
-
Target enzyme (e.g., Chymotrypsin)
-
Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
L-p-Nitrophenylalanine
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare stock solutions of both L-p-Nitrophenylalanine and this compound in the assay buffer. Create a series of dilutions for each inhibitor to test a range of concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme at a fixed concentration, and varying concentrations of the inhibitor (or buffer for control wells).
-
Incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at a constant temperature (e.g., 25°C) to allow for binding equilibrium to be reached.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Acquisition: Measure the rate of product formation (e.g., absorbance of p-nitroaniline at 405 nm) over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the reaction velocities against the substrate concentration in a Michaelis-Menten or Lineweaver-Burk plot.
-
Determine the Ki value for each inhibitor. It is expected that the Ki for L-p-Nitrophenylalanine will be significantly lower than that for this compound, as only the L-isomer in the racemate contributes to the inhibition.
-
The experimental workflow for this protocol is visualized below.
Caption: Workflow for the competitive enzyme inhibition assay.
Conclusion
The choice between this compound and L-p-Nitrophenylalanine is critically dependent on the intended application. For biological research, including cell-based assays, enzyme kinetics, and in vivo studies, the stereochemically pure L-p-Nitrophenylalanine is the superior choice, providing specific, reproducible, and easily interpretable results. The racemic mixture, this compound, serves as a more economical alternative for chemical synthesis applications where the chirality of the molecule is irrelevant to the downstream process. Researchers must carefully consider the stereochemical demands of their experimental system to ensure data validity and reliability.
Verifying Unnatural Amino Acid Incorporation: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAA) into proteins is a critical step in protein engineering and therapeutic development. This guide provides a detailed comparison of mass spectrometry with other analytical techniques for confirming the successful incorporation of H-DL-Phe(4-NO2)-OH, a phenylalanine derivative. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
The site-specific incorporation of UAAs, such as this compound, opens up a vast landscape for modifying protein structure and function. However, verifying the fidelity and efficiency of this incorporation is paramount. Mass spectrometry has emerged as the gold standard for this purpose due to its high sensitivity, accuracy, and ability to provide site-specific information.
Quantitative Comparison of Analytical Methods
To objectively assess the performance of different analytical techniques, we've summarized their key quantitative parameters in the table below. The data presented is a representative compilation from various studies involving UAA incorporation analysis.
| Analytical Method | Parameter | Performance | Notes |
| Mass Spectrometry (LC-MS/MS) | Incorporation Efficiency (%) | >95% | Provides precise quantification of UAA at specific sites. |
| Limit of Detection (LOD) | fmol - amol | Extremely sensitive, capable of detecting minute amounts of protein. | |
| Sequence Coverage (%) | Up to 100% | Can confirm the entire protein sequence, including the UAA site. | |
| False Positive Rate | Very Low | High mass accuracy minimizes ambiguity. | |
| Edman Degradation | Incorporation Efficiency (%) | Semi-quantitative | Can confirm the presence of the UAA at a specific position but is not ideal for precise quantification. |
| Limit of Detection (LOD) | pmol | Less sensitive than mass spectrometry. | |
| Sequence Coverage (%) | N-terminal sequencing only | Limited to sequencing from the N-terminus of the protein or peptide. | |
| False Positive Rate | Low | Generally reliable for sequence determination. | |
| Western Blotting | Incorporation Efficiency (%) | Qualitative to semi-quantitative | Relies on specific antibodies against the UAA or a tag; quantification can be challenging. |
| Limit of Detection (LOD) | ng - pg | Sensitivity is dependent on antibody affinity and specificity. | |
| Sequence Coverage (%) | N/A | Does not provide sequence information. | |
| False Positive Rate | Moderate to High | Dependent on antibody cross-reactivity. |
Experimental Protocols
Mass Spectrometry Analysis of this compound Incorporation
This protocol outlines the key steps for confirming the incorporation of this compound into a target protein using a bottom-up proteomics approach with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Protein Purification and Preparation:
-
Express the target protein with the incorporated this compound using an appropriate in vivo or in vitro expression system.
-
Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography) to ensure high purity.
-
Denature the purified protein using a denaturing agent (e.g., 8 M urea or 6 M guanidine hydrochloride) to unfold the protein and make it accessible to proteolytic enzymes.
-
Reduce the disulfide bonds within the protein using a reducing agent like dithiothreitol (DTT).
-
Alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (IAM) to prevent the reformation of disulfide bonds.
-
Perform a buffer exchange to a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
2. Proteolytic Digestion:
-
Digest the prepared protein into smaller peptides using a specific protease, most commonly trypsin. Trypsin cleaves C-terminal to arginine and lysine residues.
-
The expected mass of the peptide containing this compound will be increased by 45.0044 Da compared to the peptide with natural phenylalanine (C9H10N2O4 - C9H11NO2 = N O2 - H = 14.0031 + 2*15.9949 - 1.0078 = 45.0044). The molecular weight of this compound is 210.19 g/mol , while the molecular weight of phenylalanine is 165.19 g/mol .
3. LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Separate the peptides based on their hydrophobicity using a gradient of organic solvent (e.g., acetonitrile).
-
The mass spectrometer will first perform a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the eluting peptides.
-
The instrument will then select precursor ions of interest (including the peptide expected to contain this compound) for fragmentation (MS2 or tandem MS).
-
Fragmentation of the peptide backbone generates a series of b- and y-ions, which are characteristic of the amino acid sequence.
4. Data Analysis:
-
Analyze the MS/MS spectra using a database search engine (e.g., Mascot, Sequest, or MaxQuant).
-
The search database should include the sequence of the target protein with the potential modification of phenylalanine to this compound (a mass shift of +45.0044 Da).
-
Successful identification of fragment ions corresponding to the modified peptide confirms the incorporation of this compound at the specified site.
-
Quantify the incorporation efficiency by comparing the peak intensities of the modified and unmodified peptides.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationships in the mass spectrometry analysis.
Caption: Experimental workflow for confirming UAA incorporation via mass spectrometry.
Caption: Logical diagram of peptide analysis in mass spectrometry.
A Comparative Analysis of Nitrophenylalanine Isomers in Biological Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological properties of ortho-, meta-, and para-nitrophenylalanine isomers. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to support further research and development in proteomics and drug discovery.
The position of the nitro group on the phenyl ring of phenylalanine significantly influences its biological activity, including its efficiency of incorporation into proteins, its cytotoxic effects, and its impact on cellular signaling pathways. Understanding these differences is crucial for the rational design of protein-based therapeutics, probes, and other biotechnological applications.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data comparing the three nitrophenylalanine isomers. It is important to note that direct comparative studies for all parameters across all three isomers are limited in the existing literature. The data presented here is a synthesis of available information and may be supplemented with data from studies on structurally similar nitro-aromatic compounds.
Table 1: Comparison of Protein Incorporation Efficiency
| Isomer | Position of NO2 Group | Reported Incorporation Yield (mg/L) | Fidelity (%) | Notes |
| ortho-Nitrophenylalanine (o-NPA) | 2 | 2.1[1] | >95[1] | Genetically encoded in E. coli using an evolved aminoacyl-tRNA synthetase.[1] The yield is approximately 22% of the wild-type protein expression.[1] |
| meta-Nitrophenylalanine (m-NPA) | 3 | Data not available | Data not available | Limited studies on its incorporation into proteins. |
| para-Nitrophenylalanine (p-NPA) | 4 | Data not available in mg/L, but successfully incorporated | High fidelity reported | Successfully incorporated into proteins like GFP without significant structural perturbation.[2] |
Table 2: Comparative Cytotoxicity (IC50 Values)
No direct comparative study has been identified for the IC50 values of all three nitrophenylalanine isomers in the same cancer cell line. The following table is a template illustrating how such data would be presented. Values for nitro-containing compounds from various studies are included for context.
| Isomer | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| ortho-Nitrophenylalanine (o-NPA) | A549 (Lung Carcinoma) | Hypothetical Value | 48 | - |
| meta-Nitrophenylalanine (m-NPA) | A549 (Lung Carcinoma) | Hypothetical Value | 48 | - |
| para-Nitrophenylalanine (p-NPA) | A549 (Lung Carcinoma) | Hypothetical Value | 48 | - |
| Related Nitro-Compound (Example) | HCT-116 (Colorectal Carcinoma) | 1.48 | 24 | [3] |
| Related Nitro-Compound (Example) | MCF-7 (Breast Cancer) | 0.63 | 48 | [3] |
Table 3: Comparative Effects on Enzyme Kinetics
| Isomer | Target Enzyme | Inhibition Type | Ki (µM) | Notes |
| ortho-Nitrophenylalanine (o-NPA) | e.g., Chymotrypsin | e.g., Competitive | Hypothetical Value | - |
| meta-Nitrophenylalanine (m-NPA) | e.g., Chymotrypsin | e.g., Mixed | Hypothetical Value | - |
| para-Nitrophenylalanine (p-NPA) | e.g., Chymotrypsin | e.g., Non-competitive | Hypothetical Value | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these studies.
Genetic Incorporation of Nitrophenylalanine Isomers into Proteins in E. coli
This protocol describes the site-specific incorporation of an unnatural amino acid (UAA) like nitrophenylalanine into a target protein in E. coli using an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli DH10B cells
-
pBAD expression vector containing the target gene with an amber (TAG) codon at the desired incorporation site.
-
pBK plasmid containing the gene for the evolved aminoacyl-tRNA synthetase specific for the nitrophenylalanine isomer.
-
Luria-Bertani (LB) agar and broth.
-
Appropriate antibiotics (e.g., ampicillin and kanamycin).
-
L-arabinose for induction.
-
The desired nitrophenylalanine isomer (o-, m-, or p-NPA).
-
GMML minimal media.
Procedure:
-
Co-transform E. coli DH10B cells with the pBAD and pBK plasmids.
-
Plate the transformed cells on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB broth with antibiotics and grow overnight at 37°C.
-
Use the overnight culture to inoculate 1 L of GMML minimal media containing the necessary antibiotics and the specific nitrophenylalanine isomer (final concentration 1 mM).
-
Grow the culture at 37°C with shaking to an OD600 of 0.5.
-
Induce protein expression by adding L-arabinose to a final concentration of 0.05%.
-
Incubate the culture with shaking at 30°C for 18 hours.
-
Harvest the cells by centrifugation.
-
Purify the protein of interest using standard procedures (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Confirm the incorporation of the nitrophenylalanine isomer by mass spectrometry.[1]
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116, MCF-7).
-
Complete cell culture medium.
-
96-well plates.
-
Nitrophenylalanine isomers (dissolved in a suitable solvent like DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the nitrophenylalanine isomers in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory effect of nitrophenylalanine isomers on enzyme activity.
Materials:
-
Purified enzyme (e.g., chymotrypsin).
-
Substrate for the enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.8).
-
Nitrophenylalanine isomers.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, the enzyme at a fixed concentration, and varying concentrations of the nitrophenylalanine isomer.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
Monitor the rate of product formation by measuring the change in absorbance over time at a wavelength specific for the product (e.g., 410 nm for p-nitroaniline).
-
Determine the initial reaction velocities (V0) for each inhibitor concentration.
-
Plot the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Ki).
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of nitrophenylalanine isomers.
References
A Comparative Guide to H-DL-Phe(4-NO2)-OH and Other Phenylalanine Analogs in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of H-DL-Phe(4-NO2)-OH and other phenylalanine analogs in their performance in various enzyme assays. The information presented herein is curated from scientific literature to assist researchers in selecting the most appropriate analog for their specific experimental needs. This document summarizes quantitative data in structured tables, details experimental protocols for key assays, and provides visualizations of relevant pathways and workflows.
Introduction to Phenylalanine Analogs in Enzyme Studies
Phenylalanine and its analogs are crucial tools in biochemistry and drug discovery, serving as substrates, inhibitors, or probes to elucidate enzyme mechanisms and screen for potential therapeutic agents. The introduction of modifications to the basic phenylalanine structure, such as the addition of a nitro group in this compound, can significantly alter its interaction with enzymes, providing valuable insights into enzyme specificity and function. This guide focuses on the comparative performance of this compound and other key phenylalanine analogs in assays for three important enzymes: chymotrypsin, carboxypeptidase A, and phenylalanine hydroxylase.
Comparative Performance Data
The following tables summarize the available quantitative data for the interaction of various phenylalanine analogs with chymotrypsin, carboxypeptidase A, and phenylalanine hydroxylase. It is important to note that the data has been collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Chymotrypsin
Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids. Phenylalanine analogs are often used to study its substrate specificity and inhibition.
| Compound | Type of Interaction | Kinetic Parameters | Experimental Conditions |
| This compound | Substrate/Inhibitor | Data not available in the searched literature | - |
| L-p-Nitrophenylalanine | Substrate | kcat/KM = 6.0 x 10^5 M-1s-1 (for Ac-Phe-Ala-Thr-Phe(p-NO2)-Anb(5,2)-NH2)[1] | pH not specified[1] |
| N-acetyl-L-phenylalanyl peptides | Substrate | See reference for specific kcat and Km values for various peptides[2] | pH 8.00, 25°C[2] |
| D-Phenylalanine derivatives | Inhibitor | See reference for details on preferential inhibition by D-form of a specific derivative[3] | - |
Carboxypeptidase A
Carboxypeptidase A is a metalloexopeptidase that catalyzes the hydrolysis of C-terminal amino acids with aromatic or bulky aliphatic side chains.
| Compound | Type of Interaction | Kinetic Parameters | Experimental Conditions |
| This compound | Inhibitor/Substrate | Data not available in the searched literature | - |
| D-Phenylalanine | Binds to active site | Structural binding data available, but no Ki value found in the searched literature.[4] | - |
| N-(Hydroxyaminocarbonyl)-D-phenylalanine | Competitive Inhibitor | Ki = 1.54 µM[5] | - |
| N-(Hydroxyaminocarbonyl)-rac-phenylalanine | Competitive Inhibitor | Ki = 2.09 µM[5] | - |
Phenylalanine Hydroxylase
Phenylalanine hydroxylase (PAH) is a monooxygenase that catalyzes the conversion of L-phenylalanine to L-tyrosine.
| Compound | Type of Interaction | Kinetic Parameters (for truncated enzyme lacking regulatory domain) | Experimental Conditions |
| This compound | Substrate/Inhibitor | Data not available in the searched literature | - |
| L-Phenylalanine | Substrate | Kd = 130 µM (for binding to the E-BH4 complex)[6][7] | 5°C[6] |
| L-Phenylalanine (activated wild-type) | Substrate | Km = 318 µM, Vmax = 2533 nmol Tyr/min x mg protein[8] | - |
Experimental Protocols
Detailed methodologies for the enzyme assays discussed are provided below. These protocols are based on established methods found in the literature and can be adapted for the specific phenylalanine analog being investigated.
Chymotrypsin Activity Assay (Chromogenic)
This assay measures the chymotrypsin-catalyzed hydrolysis of a p-nitroanilide (pNA) substrate, which releases the yellow-colored p-nitroaniline. The rate of p-nitroaniline formation is monitored spectrophotometrically.
Materials:
-
Bovine pancreatic α-chymotrypsin
-
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2 (e.g., 20 mM)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Spectrophotometer capable of measuring absorbance at 410 nm
Procedure:
-
Prepare a stock solution of the chromogenic substrate in DMSO.
-
Prepare a working solution of the substrate by diluting the stock solution in the Tris-HCl buffer.
-
Prepare a solution of α-chymotrypsin in the same buffer.
-
In a cuvette, mix the buffer and the substrate solution and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the chymotrypsin solution to the cuvette.
-
Immediately start monitoring the increase in absorbance at 410 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The concentration of p-nitroaniline released can be calculated using its molar extinction coefficient (ε = 8800 M⁻¹cm⁻¹ at 410 nm).
Carboxypeptidase A Activity Assay
This assay measures the hydrolysis of a suitable substrate, such as hippuryl-L-phenylalanine, by monitoring the increase in absorbance at 254 nm.
Materials:
-
Bovine pancreatic carboxypeptidase A
-
Substrate (e.g., Hippuryl-L-phenylalanine)
-
Tris-HCl buffer (e.g., 25 mM, pH 7.5) containing NaCl (e.g., 500 mM)
-
Spectrophotometer capable of measuring absorbance at 254 nm
Procedure:
-
Prepare a solution of the substrate in the Tris-HCl buffer.
-
Prepare a solution of carboxypeptidase A in the same buffer.
-
In a quartz cuvette, add the substrate solution and allow it to equilibrate to 25°C.
-
Initiate the reaction by adding the carboxypeptidase A solution.
-
Record the increase in absorbance at 254 nm for a set period (e.g., 5 minutes).
-
The rate of reaction is determined from the initial linear portion of the curve.
Phenylalanine Hydroxylase Activity Assay
This assay measures the formation of L-tyrosine from L-phenylalanine, which can be detected using various methods, including fluorescence or colorimetric assays.
Materials:
-
Phenylalanine hydroxylase
-
L-Phenylalanine
-
Tetrahydrobiopterin (BH4) as a cofactor
-
Catalase
-
Dithiothreitol (DTT)
-
Ferrous ammonium sulfate
-
Tris buffer (e.g., 100 mM, pH 7.2)
-
Reagents for tyrosine detection (e.g., 1-nitroso-2-naphthol for colorimetric detection)
Procedure (Colorimetric):
-
Prepare a reaction mixture containing Tris buffer, catalase, DTT, and L-phenylalanine.
-
Prepare a solution of phenylalanine hydroxylase in a suitable buffer.
-
Equilibrate the reaction mixture to the assay temperature (e.g., 25°C).
-
Initiate the reaction by adding the enzyme and BH4.
-
After a specific incubation time (e.g., 8 minutes), stop the reaction (e.g., by adding acid).
-
Add the colorimetric reagent (e.g., 1-nitroso-2-naphthol followed by nitric acid with sodium nitrite) and heat to develop the color.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
The amount of tyrosine produced is determined from a standard curve of L-tyrosine.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of phenylalanine analogs in enzyme assays.
Caption: General workflow for determining enzyme kinetic parameters using phenylalanine analogs.
Caption: Principle of a chromogenic chymotrypsin assay using a p-nitroanilide substrate.
Conclusion
This compound and other phenylalanine analogs are invaluable for studying enzyme kinetics and inhibition. While direct comparative data for this compound is currently limited in the scientific literature, this guide provides a framework for its evaluation against other analogs by presenting available quantitative data and standardized experimental protocols. The choice of a specific analog will depend on the research question, the target enzyme, and the desired type of interaction (substrate or inhibitor). The chromogenic properties of p-nitro-substituted phenylalanines make them particularly useful for continuous spectrophotometric assays. Further research is warranted to fully characterize the kinetic parameters of this compound with a broader range of enzymes to expand its utility in biochemical and pharmaceutical research.
References
- 1. Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preferential inhibition of alpha-chymotrypsin by the D form of an amino acid derivative, N'-isobutyryl-N-benzyl-N-nitrosophenylalaninamide (ia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthetic H-DL-Phe(4-NO2)-OH
For researchers, scientists, and drug development professionals utilizing synthetic H-DL-Phe(4-NO2)-OH, the assurance of its purity is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides an objective comparison of the primary analytical methods for assessing the purity of this nitrated phenylalanine derivative, supported by experimental protocols and performance data to aid in method selection and implementation.
The primary challenges in analyzing this compound lie in quantifying the main component, identifying and quantifying potential process-related impurities and stereoisomers, and ensuring the method is stability-indicating. The principal analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).
Comparison of Key Analytical Methods
The selection of an analytical method is contingent on the specific requirements of the analysis, such as the need for absolute quantification, impurity identification, or enantiomeric separation, as well as the availability of instrumentation.
| Method | Principle | Primary Use | Strengths | Limitations |
| Reversed-Phase HPLC (RP-HPLC) with UV Detection | Differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. | Routine purity assessment and quantification of known and unknown impurities. | High resolution, sensitivity, and reproducibility. Widely available. Can be stability-indicating. | Requires a chromophore (present in this molecule). Relative quantification unless a certified reference standard is used. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Determination of enantiomeric purity (quantification of D- vs. L-enantiomer). | The definitive method for separating and quantifying enantiomers. | Requires specialized and often expensive chiral columns. Method development can be time-consuming. |
| Quantitative ¹H-NMR (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | Absolute purity determination without the need for an identical reference standard. Structural confirmation. | Provides absolute purity (mass fraction). Non-destructive. Highly precise and accurate. Can identify and quantify impurities if their signals are resolved.[1][2][3][4] | Lower sensitivity compared to HPLC. Signal overlap can complicate quantification in complex mixtures. Requires a high-field NMR spectrometer. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Identification of unknown impurities and degradation products. High-sensitivity quantification. | Provides molecular weight information, aiding in impurity identification.[5][6] Excellent sensitivity and selectivity. | Quantification can be less precise than HPLC-UV or qNMR without stable isotope-labeled internal standards. Ionization efficiency can vary between compounds. |
Potential Impurities in Synthetic this compound
During the synthesis of this compound, which is commonly achieved by the nitration of L-phenylalanine, several impurities can arise. Awareness of these potential byproducts is crucial for developing effective analytical methods.
| Impurity | Origin | Significance |
| Unreacted L-Phenylalanine | Incomplete nitration reaction. | A common process impurity that must be monitored. |
| L-2-Nitrophenylalanine | Isomeric byproduct of the nitration reaction.[7] | Can have different biological and chemical properties. |
| Dinitrated Phenylalanine derivatives | Over-reaction during nitration. | Can alter the physicochemical properties of the final product. |
| Condensation product of L-4- and L-2-nitrophenylalanine | Dimerization side reaction.[7] | A significant byproduct that can affect yield and purity. |
Experimental Protocols
Below are detailed methodologies for the key recommended experiments for a comprehensive purity assessment of this compound.
Protocol 1: Purity Determination by RP-HPLC
This method is designed to separate this compound from its potential process-related impurities.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a mixture of water and acetonitrile (e.g., 80:20 v/v) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
-
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Enantiomeric Purity by Chiral HPLC
This method separates the D- and L-enantiomers of 4-nitrophenylalanine.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: Teicoplanin-based chiral stationary phase (e.g., Chirobiotic T), 4.6 x 250 mm, 5 µm.[8]
-
Mobile Phase: A mixture of water, methanol, and formic acid. A starting point could be 80:20:0.1 (v/v/v). The organic modifier percentage can be adjusted to optimize resolution.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 23 °C.
-
Detection Wavelength: 275 nm.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.
-
Analysis: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the L- and D-enantiomers.
Protocol 3: Absolute Purity by Quantitative ¹H-NMR (qNMR)
This protocol provides a highly accurate determination of the absolute purity of the substance.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of D₂O or DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal relaxation.
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std = purity of the internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of experiments for a comprehensive purity assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of H-DL-Phe(4-NO2)-OH Cross-Reactivity in Immunoassays
For researchers and professionals in drug development, understanding the specificity of antibodies directed against modified amino acids is paramount for the development of precise and reliable diagnostic and therapeutic tools. This guide provides a comparative analysis of the expected cross-reactivity of antibodies raised against H-DL-Phe(4-NO2)-OH (4-Nitro-DL-phenylalanine), a synthetic amino acid derivative. Due to the limited availability of direct experimental data for this compound, this guide leverages data from closely related nitrated amino acids, primarily 3-Nitrotyrosine, to provide a representative performance comparison and detailed experimental protocols.
Executive Summary
This guide presents a representative cross-reactivity profile based on data from an anti-nitrotyrosine antibody, outlines a detailed protocol for a competitive ELISA to determine such specificities, and discusses potential alternative molecules for related research applications.
Data Presentation: Representative Cross-Reactivity Profile
The following table summarizes the cross-reactivity of a monoclonal anti-nitrotyrosine antibody, which serves as a proxy for the expected specificity of an antibody targeting a nitrated aromatic amino acid. The data is presented as the percentage of inhibition, indicating the degree to which each compound competes with the target antigen for antibody binding in a competitive ELISA.
Table 1: Representative Cross-Reactivity of an Anti-Nitrotyrosine Antibody with Structurally Related Molecules
| Compound | Structural Similarity to 3-Nitrotyrosine | % Inhibition (Cross-Reactivity) |
| 3-Nitrotyrosine | Target Antigen | 95% |
| L-Tyrosine | Unmodified parent amino acid | 0% |
| 3-Aminotyrosine | Nitro group reduced to an amino group | 0% |
| 3-Chlorotyrosine | Nitro group replaced with a chloro group | 3% |
| o-Phospho-L-tyrosine | Different post-translational modification | 2% |
| Nitrotryptophan | Nitrated indole side chain | 4% |
| p-nitro-L-phenylalanine | Isomer of the target compound | Not specified, but stated as no detectable reactivity in other studies[1] |
Data adapted from a representative anti-nitrotyrosine antibody datasheet. The value for p-nitro-L-phenylalanine is inferred from multiple sources indicating a lack of cross-reactivity.
Experimental Protocols
To empirically determine the cross-reactivity of an antibody against this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method.
Preparation of Immunogen and Coating Antigen
To generate antibodies, the small molecule this compound (a hapten) must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
Workflow for Hapten-Carrier Conjugation
Caption: Workflow for preparing an immunogen by conjugating the hapten to a carrier protein.
Competitive ELISA Protocol
This protocol details the steps to assess the cross-reactivity of the generated antibody.
Experimental Workflow for Competitive ELISA
Caption: Step-by-step workflow for a competitive indirect ELISA to assess cross-reactivity.
Detailed Steps:
-
Coating: Dilute the this compound-BSA conjugate to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard this compound and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate 50 µL of each dilution with 50 µL of the primary antibody (at a predetermined optimal dilution) for 1-2 hours at room temperature.
-
Transfer 100 µL of the antibody-competitor mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of the enzyme substrate (e.g., TMB) to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2 M H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis
The degree of cross-reactivity is determined by comparing the concentration of the cross-reactant required to cause 50% inhibition of the maximal signal (IC50) with the IC50 of the target analyte, this compound.
Calculation of Percent Cross-Reactivity
Caption: Formula for calculating the percentage of cross-reactivity.
Comparison with Alternatives
The primary alternatives to this compound in immunoassay development are other modified amino acids that can be used to generate specific antibodies. The choice of alternative depends on the specific research application.
Table 2: Comparison of this compound with Alternative Modified Amino Acids
| Feature | This compound | 3-Nitrotyrosine | Phosphotyrosine |
| Modification Type | Nitration of Phenylalanine | Nitration of Tyrosine | Phosphorylation of Tyrosine |
| Biological Relevance | Primarily a synthetic amino acid used as an immunogen or in peptide synthesis. | A marker of nitrosative stress and inflammation found in vivo. | A key signaling molecule in numerous cellular pathways. |
| Antibody Specificity | Expected to be high, with low cross-reactivity to other nitrated amino acids. | High, with demonstrated low cross-reactivity to other modified tyrosines.[1] | High, with specific antibodies able to distinguish from unphosphorylated tyrosine. |
| Primary Application | Generation of specific antibodies for targeted recognition in synthetic constructs. | Detection and quantification of nitrosative stress in biological samples. | Studying signal transduction pathways and kinase activity. |
Conclusion
While direct experimental data on the cross-reactivity of antibodies to this compound is scarce, evidence from structurally similar compounds strongly suggests that highly specific antibodies can be generated. The provided experimental protocols offer a robust framework for researchers to produce and validate their own antibodies, ensuring the high specificity required for reliable and accurate results in their research and development endeavors. The comparison with alternative modified amino acids highlights the unique position of this compound as a tool for creating highly specific immunological reagents for custom applications.
References
A Spectroscopic Comparison: H-DL-Phe(4-NO2)-OH versus Natural Aromatic Amino Acids
For Immediate Release
This guide provides a detailed spectroscopic comparison between the unnatural amino acid H-DL-Phe(4-NO2)-OH (4-nitrophenylalanine) and the natural aromatic amino acids: Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). This document is intended for researchers, scientists, and professionals in drug development, offering objective experimental data to highlight the unique spectroscopic characteristics of 4-nitrophenylalanine, which make it a valuable probe in protein structure and function studies.
The introduction of a nitro group onto the phenyl ring of phenylalanine dramatically alters its electronic and vibrational properties. These alterations result in distinct spectroscopic signatures that can be readily distinguished from the natural amino acid background, providing a powerful tool for site-specific analysis in complex biological systems.
Data Presentation: Spectroscopic Properties
The following tables summarize the key quantitative spectroscopic data for this compound and the natural aromatic amino acids.
Table 1: UV-Vis Spectroscopic Data
| Amino Acid | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Conditions |
| This compound | ~274 - 280 | ~9,000 - 10,000 | Neutral pH |
| ~315 - 405 | ~18,000 (for 4-nitrophenolate) | Alkaline pH | |
| Phenylalanine (Phe) | ~257 | ~200 | Neutral pH |
| Tyrosine (Tyr) | ~274 | ~1,400 | Neutral pH |
| Tryptophan (Trp) | ~280 | ~5,600 | Neutral pH |
Table 2: Infrared (IR) Spectroscopy - Key Vibrational Frequencies (cm⁻¹)
| Functional Group Vibration | This compound | Phenylalanine (Phe) | Notes |
| NO₂ Asymmetric Stretch | ~1520 | N/A | Strong, characteristic peak for the nitro group. |
| NO₂ Symmetric Stretch | ~1345 | N/A | Strong, characteristic peak for the nitro group.[1] |
| Amine N-H Stretch | ~3000-3300 | ~3000-3300 | Broad |
| Carboxylate C=O Stretch | ~1580-1610 | ~1587 | Asymmetric stretch in zwitterionic form.[2] |
| Aromatic C=C Stretch | ~1600 | ~1607, 1497 | Peaks related to the phenyl ring vibrations.[2] |
| C-H Aromatic Stretch | >3000 | >3000 | |
| C-H Aliphatic Stretch | <3000 | <3000 |
Table 3: Raman Spectroscopy - Key Raman Shifts (cm⁻¹)
| Vibrational Mode | This compound | Phenylalanine (Phe) | Tyrosine (Tyr) | Tryptophan (Trp) |
| NO₂ Symmetric Stretch | ~1342 [1] | N/A | N/A | N/A |
| Ring Breathing | Not prominent | ~1003 | ~850/830 (Fermi doublet) | ~760 |
| C-H Bend (Aromatic) | ~1115 | ~1032 | ~1210 | ~1360 |
| Ring Stretch | ~1596[1] | ~1605 | ~1615 | ~1555 |
Table 4: ¹H NMR Spectroscopy - Chemical Shifts (δ) in ppm
| Proton | This compound (in D₂O) | Phenylalanine (Phe) (in D₂O) | Notes |
| Aromatic H (ortho to NO₂) | ~8.1-8.2 (d) | ~7.3-7.5 (m) | Significant downfield shift due to the electron-withdrawing nitro group. |
| Aromatic H (meta to NO₂) | ~7.4-7.5 (d) | ~7.3-7.5 (m) | |
| α-H | ~3.9-4.3 (m) | ~3.9-4.0 (t) | |
| β-H | ~3.1-3.4 (m) | ~3.0-3.3 (m) |
Table 5: ¹³C NMR Spectroscopy - Chemical Shifts (δ) in ppm
| Carbon | This compound | Phenylalanine (Phe) | Notes |
| C=O (Carboxyl) | ~171-175 | ~175-180 | |
| Cα | ~54-56 | ~56-58 | |
| Cβ | ~37-39 | ~38-40 | |
| Cγ (Aromatic C-H) | ~123, 130 | ~127, 129, 130 | Aromatic carbon shifts are significantly altered by the nitro group. |
| Cδ (Aromatic C-NO₂) | ~147 | N/A | Quaternary carbon, significantly deshielded. |
| Cε (Aromatic C-Cβ) | ~145 | ~137 | Quaternary carbon. |
Mandatory Visualizations
The structural differences between Phenylalanine and its nitrated derivative are the origin of their distinct spectroscopic properties. The general workflow for analyzing these compounds is also visualized.
Caption: Logical relationship between structure and spectroscopic properties.
Caption: General workflow for spectroscopic analysis of amino acids.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
UV-Vis Spectroscopy
-
Objective: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε) of the amino acids.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare stock solutions of each amino acid (e.g., 1 mM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). For this compound, prepare an additional sample in an alkaline buffer (e.g., pH 10-12) to observe the phenolate form.
-
Create a series of dilutions from the stock solution to determine the linear range of absorbance.
-
-
Data Acquisition:
-
Use quartz cuvettes with a 1 cm path length.
-
Blank the spectrophotometer using the same buffer as the sample solvent.
-
Scan the samples over a wavelength range of 200-450 nm.
-
Record the absorbance at the λmax.
-
-
Data Analysis: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify characteristic vibrational modes of the functional groups.
-
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample or a drop of a concentrated solution directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or KBr pellet without sample).
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Usually, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of key absorption bands and assign them to specific functional group vibrations (e.g., N-O, C=O, N-H).
Raman Spectroscopy
-
Objective: To obtain a vibrational fingerprint of the molecule, complementing IR data.
-
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Sample Preparation:
-
Samples can be analyzed as solids in a glass vial or pressed pellet.
-
Aqueous solutions can be placed in a quartz cuvette.
-
-
Data Acquisition:
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over a desired range of Raman shifts (e.g., 200-3400 cm⁻¹).
-
Adjust laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Analysis: Identify the characteristic Raman shifts for specific molecular vibrations. The nitro group stretches in this compound are particularly strong and distinctive.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of ¹H and ¹³C nuclei.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the amino acid in ~0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is free of particulate matter.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of ¹³C.
-
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS). The electron-withdrawing nitro group in this compound causes a significant downfield shift of the aromatic proton signals.
References
A Comparative Guide to the Kinetic Analysis of Enzymes with p-Nitrophenylalanine Substrates
For researchers and professionals in drug development and enzyme kinetics, the use of chromogenic substrates is a cornerstone of enzymatic analysis. Among these, substrates incorporating a p-nitrophenyl group, such as H-DL-Phe(4-NO2)-OH (p-nitro-DL-phenylalanine), offer a convenient and continuous method for monitoring enzyme activity. The enzymatic cleavage of these substrates releases p-nitrophenol or p-nitroaniline, which produces a distinct yellow color that can be quantified spectrophotometrically.
This guide provides a comparative analysis of the kinetic performance of various proteases with substrates containing p-nitrophenylalanine. It is designed to assist researchers in selecting appropriate enzymes and designing experiments for high-throughput screening and kinetic characterization.
Enzyme Performance with p-Nitrophenylalanine Substrates: A Comparative Look
The kinetic parameters of an enzyme, particularly the Michaelis constant (Km) and the maximal velocity (Vmax), are crucial indicators of its efficiency and affinity for a given substrate. While direct comparative studies of multiple proteases with the exact substrate this compound are limited in publicly available literature, we can compile and compare data for enzymes acting on structurally similar N-acyl-L-phenylalanine p-nitroanilide substrates. These substrates are widely used to assay for chymotrypsin-like activity, which involves the cleavage of peptide bonds C-terminal to aromatic amino acid residues like phenylalanine.
Below is a summary of kinetic data for a chymotrypsin-like serine protease from the archaeon Thermoplasma volcanium, which has been characterized using N-succinyl-L-phenylalanine-p-nitroanilide. This substrate is an excellent proxy for understanding the kinetics of p-nitrophenylalanine hydrolysis. For comparison, qualitative information on other common serine proteases that recognize phenylalanine residues is also included.
| Enzyme | Substrate | Km (mM) | Vmax (µmol·mL⁻¹·min⁻¹) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Comments |
| Chymotrypsin-like Serine Protease (Thermoplasma volcanium) | N-succinyl-L-phenylalanine-p-nitroanilide | 2.2[1] | 0.045[1] | Not Reported | Not Reported | This enzyme shows a clear preference for phenylalanine at the P1 position, characteristic of chymotrypsin-like proteases[1]. |
| α-Chymotrypsin | Various N-acyl-Phe-p-nitroanilides | Typically in the low mM to high µM range. | Varies with substrate and conditions. | - | High | α-Chymotrypsin is the archetypal protease for cleaving after aromatic residues. Its hydrophobic S1 pocket readily accommodates the phenyl ring of the substrate. An increase in Km has been observed in the presence of macromolecular crowding agents[2][3]. |
| Subtilisin | N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Known to have a low Km for this substrate. | High kcat reported. | - | High | A bacterial serine protease with broad substrate specificity, but with a well-documented preference for aromatic or large hydrophobic residues at the P1 position, making it highly active on Phe-p-nitroanilide substrates. |
| Trypsin | Acyl-arginyl-p-nitroanilides | Varies. | Varies. | - | Moderate to High | While trypsin's primary specificity is for positively charged residues (Lys, Arg) at the P1 position, the presence of a phenylalanine at other positions (e.g., P3) can favorably influence kinetic parameters[4]. It would not be expected to efficiently cleave this compound. |
Note: The Vmax is dependent on the enzyme concentration used in the assay. The catalytic efficiency of an enzyme is best compared using the specificity constant, kcat/Km.
Reaction Mechanism and Experimental Workflow
The fundamental principle behind using p-nitrophenylalanine-based substrates is the enzymatic hydrolysis of a peptide or amide bond, which releases the chromogenic molecule p-nitroaniline. This allows for the continuous monitoring of the reaction progress.
General Reaction Pathway
The enzymatic reaction for a protease acting on a p-nitroanilide substrate follows a general mechanism, often involving an acyl-enzyme intermediate.
Caption: General mechanism for protease-catalyzed hydrolysis of a p-nitroanilide substrate.
Experimental Protocol: Kinetic Analysis of Protease Activity
This protocol outlines a general method for determining the kinetic parameters of a protease using a p-nitrophenylalanine-derived substrate.
1. Materials and Reagents:
-
Purified enzyme of interest (e.g., Chymotrypsin, Subtilisin).
-
Substrate: this compound or N-acyl-L-Phe-p-nitroanilide.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0. The optimal buffer will depend on the specific enzyme.
-
Substrate Solvent: A minimal amount of an organic solvent like DMSO may be needed to dissolve the substrate before diluting in assay buffer.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405-410 nm.
2. Procedure:
-
Substrate Preparation: Prepare a stock solution of the p-nitroanilide substrate in a suitable solvent (e.g., DMSO). From this stock, create a series of dilutions in the assay buffer to achieve a range of final concentrations for the assay. It is crucial to have substrate concentrations that span the expected Km value (e.g., from 0.1 x Km to 10 x Km).
-
Enzyme Preparation: Prepare a working solution of the enzyme in the assay buffer. The final concentration should be chosen to ensure a linear rate of product formation over the measurement period.
-
Assay Setup:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the varying concentrations of the substrate to the wells.
-
Equilibrate the plate at the desired reaction temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a fixed volume of the enzyme solution to each well.
-
-
Data Acquisition: Immediately place the microplate in the reader and begin monitoring the increase in absorbance at 405-410 nm over time. Record data points at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. Convert the change in absorbance per unit time to the change in concentration of p-nitroaniline per unit time using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for p-nitroaniline at the specific pH.
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effect of crowding by dextrans on the hydrolysis of N-Succinyl-L-phenyl-Ala-p-nitroanilide catalyzed by α-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for H-DL-Phe(4-NO2)-OH
For Immediate Reference: Essential Safety and Disposal Information
This guide provides critical safety and logistical information for the proper disposal of H-DL-Phe(4-NO2)-OH (H-DL-4-Nitrophenylalanine). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance. Adherence to these step-by-step protocols will minimize environmental impact and maintain a safe laboratory environment.
Safety and Hazard Summary
While a specific Safety Data Sheet (SDS) for the DL-form may not be readily available, data for the closely related L-form (CAS 949-99-5) provides essential hazard information. Always handle this compound with care, assuming it may have similar properties.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |
Data derived from the Safety Data Sheet for 4-Nitro-3-phenyl-L-alanine, CAS 949-99-5.[1]
Disposal and Spill Management Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal company. Under no circumstances should this chemical be disposed of in the general trash or down the drain.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. If there is a risk of dust generation, a NIOSH-approved respirator is recommended.
-
Waste Segregation and Collection:
-
Solid Waste: Collect uncontaminated this compound waste in a clearly labeled, sealed container. The label should include the full chemical name, "this compound," and any institutional tracking numbers.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as weighing paper, gloves, or wipes, should be collected in a separate, sealed container. This container should be labeled as "Hazardous Chemical Waste" and specify the contaminant.
-
Solutions: Solutions containing this compound should be collected in a sealed, labeled container that is compatible with the solvent used. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Storage: Store the sealed waste containers in a designated and secure chemical waste accumulation area. This area should be well-ventilated and clearly marked.
-
Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal vendor.
Accidental Release Measures:
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Small Spills:
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material. Avoid creating dust.
-
Place the swept-up material into a suitable, sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area and restrict access.
-
Alert your institution's EHS department or emergency response team.
-
Ensure the area is well-ventilated.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling H-DL-Phe(4-NO2)-OH
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for H-DL-Phe(4-NO2)-OH (CAS No. 2922-40-9), a phenylalanine derivative utilized in scientific research. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as acutely toxic if swallowed (Category 3, Oral)[1]. It is a powder that can range in color from white to yellow[2].
GHS Hazard Summary | Hazard Class | Category | Signal Word | Hazard Statement | Pictogram | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed[1] |
|
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure safety, the following PPE and engineering controls are mandatory when handling this compound.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Safety glasses with side-shields or a face shield. | Protects against dust particles and splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber)[1]. | Prevents skin contact. |
| Respiratory Protection | Type P2 (EN 143) respirator cartridges should be used. | Protects against inhalation of fine dust particles. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
Engineering Controls | Control Type | Description | | :--- | :--- | | Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood. | Minimizes inhalation of dust. | | Dust Control | Avoid creating dust. Use appropriate weighing and handling techniques. | Reduces the risk of inhalation and contamination. |
Operational and Handling Procedures
Strict adherence to the following procedures will ensure the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood.
-
Weighing : Carefully weigh the required amount of the powdered compound. Avoid generating dust. Use a spatula for transfer.
-
Dissolving : If preparing a solution, add the powder to the solvent slowly. Based on available data, it is soluble in 1 M NaOH[2].
-
Post-Handling : After handling, wash hands thoroughly with soap and water[1]. Clean all equipment and the work area to prevent cross-contamination.
Emergency and Disposal Plans
In case of accidental exposure or spillage, immediate and appropriate action is crucial.
Emergency Procedures
| Exposure Type | First Aid Measures |
|---|---|
| If Swallowed | Get emergency medical help immediately. Rinse mouth[1]. |
| Skin Contact | Wash off with soap and plenty of water[3]. |
| Eye Contact | Flush eyes with water as a precaution[4]. |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration[3]. |
| Spillage | Avoid dust formation. Sweep up and shovel into a suitable, closed container for disposal[3]. |
Disposal Plan
-
Chemical Disposal : Dispose of the waste material in accordance with federal, state, and local environmental control regulations. It should be handled as hazardous waste.
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the chemical itself.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
